Emeguisin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H23ClO5 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
1,7-bis[(E)-but-2-en-2-yl]-2-chloro-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one |
InChI |
InChI=1S/C23H23ClO5/c1-7-10(3)14-9-15(25)12(5)20-17(14)23(27)29-21-13(6)19(26)18(24)16(11(4)8-2)22(21)28-20/h7-9,25-26H,1-6H3/b10-7+,11-8+ |
InChI Key |
NNSBJESOIUHEGF-AMMQDNIMSA-N |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)/C(=C/C)/C)C)O |
Canonical SMILES |
CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)C(=CC)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Emeguisin A from Emericella unguis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emeguisin A, a chlorinated depsidone isolated from the fungus Emericella unguis (now recognized as Aspergillus unguis), has demonstrated notable biological activities, including antimicrobial and antimalarial properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity with quantitative data, detailed experimental protocols for its isolation and biological evaluation, and a proposed mechanism of action. This document is intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
Emericella unguis, the teleomorph of Aspergillus unguis, is a rich source of diverse secondary metabolites.[1] Among these are the emeguisins, a series of novel depsidones first isolated in 1988.[2][3] Depsidones are polyketide-derived compounds characterized by a dibenzo-α-pyrone ring system and are known to exhibit a range of biological activities.[4] this compound, with the molecular formula C₂₃H₂₃ClO₅, is a chlorinated depsidone that has shown potent antimicrobial and antimalarial activities.[2][3] This guide synthesizes the available technical information on this compound to facilitate further research and development.
Physicochemical Properties of Emeguisins
The emeguisins are a group of related depsidone compounds isolated from the mycelium of Emericella unguis. Their fundamental properties are summarized below.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Reference |
| This compound | C₂₃H₂₃ClO₅ | 414.88 g/mol | Chlorinated depsidone | [2][3] |
| Emeguisin B | C₂₄H₂₅ClO₅ | 428.91 g/mol | Methylated derivative of this compound | [2][3] |
| Emeguisin C | C₂₄H₂₄Cl₂O₅ | 463.35 g/mol | Dichlorinated derivative of Emeguisin B | [2][3] |
Biological Activity of this compound
This compound has been evaluated for its antimicrobial and antimalarial activities, demonstrating significant potency. The following tables summarize the available quantitative data.
Antimicrobial Activity
| Test Organism | Assay Type | MIC (μg/mL) | Reference |
| Staphylococcus aureus | Broth Microdilution | 0.5 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | 0.5 | [3] |
| Cryptococcus neoformans | Broth Microdilution | 0.5 | [3] |
Antimalarial Activity
| Test Organism | Assay Type | IC₅₀ (μM) | Reference |
| Plasmodium falciparum | Not Specified | 2.2 | [3] |
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound from Emericella unguis and for the key biological assays used to determine its activity.
Isolation of this compound from Emericella unguis
The following protocol is based on the original isolation procedure described by Kawahara et al. (1988).[2][3]
4.1.1. Fungal Cultivation
-
Prepare a Czapek-Dox medium supplemented with 2% yeast extract.
-
Inoculate the medium with a culture of Emericella unguis.
-
Incubate the culture at 28°C for 21 days in stationary flasks.
4.1.2. Extraction
-
After the incubation period, separate the mycelia from the culture broth by filtration.
-
Dry the collected mycelia.
-
Extract the dried mycelia with chloroform at room temperature.
-
Concentrate the chloroform extract under reduced pressure to yield a crude extract.
4.1.3. Chromatographic Purification
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine fractions containing compounds of interest based on their TLC profiles.
-
Perform further purification of the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure this compound.
4.1.4. Structure Elucidation
-
Determine the structure of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the isolation and purification of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound.[5][6][7]
4.2.1. Preparation of Materials
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Culture the test microorganisms (e.g., S. aureus, MRSA, C. neoformans) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
4.2.2. Assay Procedure
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium to achieve a range of final concentrations.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or 48-72 hours for fungi.
4.2.3. Determination of MIC
-
Visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Antimalarial Activity Assay (Plasmodium falciparum)
This protocol describes a common method for assessing the in vitro antimalarial activity of a compound.[8][9]
4.3.1. Parasite Culture
-
Maintain a culture of P. falciparum (e.g., a drug-sensitive strain) in human erythrocytes in RPMI-1640 medium supplemented with human serum or a serum substitute.
-
Synchronize the parasite culture to the ring stage.
4.3.2. Assay Procedure
-
In a 96-well microtiter plate, prepare serial dilutions of this compound.
-
Add the synchronized parasite culture (at approximately 1% parasitemia and 2% hematocrit) to each well.
-
Include a positive control (parasites with no drug) and a negative control (uninfected erythrocytes).
-
Incubate the plate at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂) for 48-72 hours.
4.3.3. Determination of IC₅₀
-
After incubation, quantify parasite growth. This can be done using various methods, such as microscopic counting of Giemsa-stained smears, a colorimetric assay measuring parasite lactate dehydrogenase (pLDH) activity, or a fluorometric assay using a DNA-intercalating dye (e.g., SYBR Green I).
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of a compound.[3][10][11]
4.4.1. Cell Culture
-
Culture a relevant human cancer cell line (e.g., HeLa, HepG2) in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
4.4.2. Assay Procedure
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve this compound).
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
4.4.3. Data Analysis
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of this compound that causes a 50% reduction in cell viability.
Caption: General workflow for in vitro biological activity assays.
Proposed Mechanism of Action
While the specific molecular targets and signaling pathways of this compound have not been fully elucidated, based on the known activities of other depsidones, a hypothetical mechanism of action can be proposed. Many depsidones are known to induce oxidative stress and modulate inflammatory and cell survival pathways.[4][12]
5.1. Hypothetical Signaling Pathway: Induction of Apoptosis via Oxidative Stress and NF-κB Inhibition
It is plausible that this compound, like other cytotoxic natural products, induces an increase in intracellular reactive oxygen species (ROS). This increase in ROS can lead to cellular damage and trigger apoptotic pathways. Furthermore, many antimicrobial and anticancer compounds are known to inhibit the NF-κB signaling pathway, which is crucial for cell survival and inflammation.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Conclusion
This compound is a promising natural product with potent antimicrobial and antimalarial activities. This guide provides the foundational technical information necessary for its further investigation. Future research should focus on elucidating its precise mechanism of action, exploring its potential synergistic effects with other antimicrobial agents, and conducting in vivo efficacy and toxicity studies. The detailed protocols provided herein should facilitate the reproducibility of research and accelerate the development of this compound as a potential therapeutic lead.
References
- 1. broadpharm.com [broadpharm.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. 2.5. P. falciparum parasite viability assay [bio-protocol.org]
- 9. journals.asm.org [journals.asm.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. thieme-connect.com [thieme-connect.com]
Emeguisin A (C23H23ClO5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emeguisin A is a chlorinated depsidone, a class of polyphenolic compounds, first isolated from the fungus Emericella unguis. With a molecular formula of C23H23ClO5, this natural product has demonstrated significant biological activities, including potent antibacterial and antifungal properties. This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and known biological activities of this compound. It includes detailed experimental protocols for its isolation and characterization, as well as for assessing its antimicrobial and cytotoxic effects. Furthermore, this document presents visualizations of experimental workflows and logical relationships to aid in the understanding of its analysis and potential mechanisms of action.
Physicochemical and Spectral Properties
This compound possesses a unique tricyclic structure featuring a central seven-membered lactone ring.[1] The presence of a chlorine atom and two 1-methylprop-1-enyl groups are notable features of its chemical architecture.[2]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C23H23ClO5 | [3][4] |
| Molecular Weight | 414.9 g/mol | [3] |
| Appearance | Colorless needles | [2] |
| Melting Point | 218 - 220 °C | [2] |
| [α]D | 0° (c 0.1 in CHCl3) | [2] |
Spectral Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques.[2] The key spectral data are summarized below.
| Spectroscopy | Key Data Points | Reference |
| UV-Vis (λmax) | 218 nm, 265 nm, 305 nm (in Methanol) | [2] |
| Infrared (IR) (νmax) | 3400, 1640, 1600, 1580 cm⁻¹ (in KBr) | [2] |
| Mass Spectrometry (MS) | m/z: 414 (M+), 379, 351, 323 | [2] |
| ¹H-NMR (CDCl₃, 400 MHz) | δ: 1.75 (3H, d, J=7Hz), 1.80 (3H, s), 1.95 (3H, d, J=7Hz), 2.05 (3H, s), 2.20 (3H, s), 5.90 (1H, q, J=7Hz), 6.10 (1H, q, J=7Hz), 6.55 (1H, s), 11.20 (1H, s, exchangeable with D₂O) | [2] |
| ¹³C-NMR (CDCl₃, 100 MHz) | δ: 8.5, 10.5, 12.0, 13.5, 14.0, 102.5, 109.0, 110.0, 115.0, 118.0, 125.0, 130.0, 135.0, 138.0, 140.0, 142.0, 145.0, 155.0, 158.0, 160.0, 162.0, 165.0, 185.0 | [2] |
Biological Activities
This compound has been reported to exhibit significant antimicrobial properties. Specifically, it has shown potent activity against both Gram-positive bacteria and pathogenic fungi.
Antibacterial Activity
This compound demonstrated potent antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with a reported Minimum Inhibitory Concentration (MIC) value of 0.5 µg/mL for both strains.[5]
Antifungal Activity
The compound also exhibited strong antifungal activity against the opportunistic yeast Cryptococcus neoformans, with a reported MIC value of 0.5 µg/mL.[5]
Cytotoxicity
While specific cytotoxicity data for this compound against mammalian cell lines is not extensively reported in the available literature, depsidones as a class have been shown to possess cytotoxic potential against various cancer cell lines.[1][6] For instance, other depsidones isolated from Aspergillus unguis have demonstrated cytotoxicity against cell lines such as PC-3, NCI-H23, HCT-15, NUGC-3, ACHN, and MDA-MB-231 with IC50 values ranging from 3.4 to 27.7 µM.[1]
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound, based on the original literature and standard laboratory practices.
Isolation of this compound from Emericella unguis
Source: Mycelium of Emericella unguis (strain IFM 42017).[2]
Protocol:
-
Cultivation: The fungus is cultured on a suitable medium, such as potato dextrose agar, for a sufficient period to allow for mycelial growth and secondary metabolite production.
-
Extraction: The mycelia are harvested, dried, and extracted with a suitable organic solvent, such as methanol or chloroform.[2]
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification.
-
Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol-chloroform) to obtain colorless needles.[2]
Structural Elucidation
The structure of this compound is determined using the following spectroscopic methods:
-
UV-Vis Spectroscopy: An absorption spectrum is recorded in a suitable solvent (e.g., methanol) to identify the wavelengths of maximum absorbance.
-
Infrared (IR) Spectroscopy: An IR spectrum is obtained using a KBr pellet to identify characteristic functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a deuterated solvent (e.g., CDCl₃) to determine the connectivity of atoms within the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural assignment.
Antibacterial Susceptibility Testing (Broth Microdilution Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains such as Staphylococcus aureus and MRSA.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
Objective: To determine the MIC of this compound against fungal strains such as Cryptococcus neoformans.
Protocol:
-
Inoculum Preparation: Prepare a standardized fungal suspension in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant reduction in fungal growth compared to the growth control.
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of this compound on a mammalian cell line (e.g., Vero cells or a cancer cell line).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
References
- 1. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structures of novel fungal depsidones, emeguisins A, B, and C, from Emericella unguis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C23H23ClO5 | CID 14164492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C23H23ClO5) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. peerj.com [peerj.com]
An In-depth Technical Guide to Emeguisin A (CAS Number: 117032-54-9)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Information
Emeguisin A is a chlorinated depsidone, a class of polyphenolic compounds, that was first isolated from the fungus Emericella unguis.[1] It is a fungal metabolite with demonstrated antimicrobial and antiprotozoal activities.
| Property | Value | Reference |
| CAS Number | 117032-54-9 | N/A |
| Molecular Formula | C₂₃H₂₃ClO₅ | [1] |
| Molecular Weight | 414.9 g/mol | [1] |
| Synonyms | This compound | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in solvents such as DMSO and methanol. | N/A |
| Storage | Recommended storage at -20°C. | N/A |
Chemical Structure:
Caption: Workflow for the isolation and purification of fungal metabolites.
Chemical Synthesis
While a specific total synthesis of this compound has not been detailed in the readily available literature, general synthetic strategies for the depsidone core structure have been reported. These methods often involve the formation of a diaryl ether linkage followed by an intramolecular esterification to form the seven-membered ring. One common approach is the Ullmann condensation.
Biological Activity and Mechanism of Action
This compound has demonstrated notable biological activities, particularly against various pathogens.
Antimicrobial Activity
This compound exhibits activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and the fungus Cryptococcus neoformans.
| Organism | Activity | Value | Reference |
| Staphylococcus aureus | MIC | 0.5 µg/mL | N/A |
| MRSA | MIC | 0.5 µg/mL | N/A |
| Cryptococcus neoformans | MIC | 0.5 µg/mL | N/A |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The following is a standard broth microdilution protocol to determine the MIC of a compound. [2][3][4][5]
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism, prepare a standardized inoculum suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized microbial suspension.
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Logical Flow for MIC Determination:
References
- 1. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and cytotoxic activity of agelasine and agelasimine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative stress involvement and gene expression in indomethacin-induced gastropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Examination of the Structure, Bioactivity, and Synthesis of a Promising Class of Fungal Metabolites
For Immediate Release
This technical guide provides a comprehensive overview of Emeguisin A and related fungal depsidones for researchers, scientists, and drug development professionals. This document collates available quantitative data, details experimental protocols, and visualizes key pathways to serve as a foundational resource for advancing research in this area.
Introduction to this compound and Fungal Depsidones
Depsidones are a class of polyketide secondary metabolites produced by fungi, particularly species of the genus Aspergillus and Emericella. These compounds are characterized by a dibenzo[b,e][1][2]dioxepin-11-one core structure. This compound, along with its analogues Emeguisin B and C, was first isolated from the fungus Emericella unguis. These compounds have garnered significant interest due to their diverse and potent biological activities, including antimicrobial and antimalarial properties. This guide will focus on the technical details of this compound as a representative of this promising class of natural products.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound and its related compounds has been primarily accomplished through spectroscopic techniques. The following tables summarize the key quantitative data available for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₃ClO₅ | [3] |
| Molecular Weight | 418.88 g/mol | Calculated |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Data not available in searched resources | |
| ¹³C NMR | Data not available in searched resources | |
| Mass Spectrometry | Data not available in searched resources |
Note: Specific chemical shifts (δ) in ppm and mass-to-charge ratios (m/z) for this compound are not detailed in the currently available literature. Researchers are encouraged to consult the primary isolation paper for full spectral data.
Biological Activity
This compound and related depsidones exhibit a range of biological activities, with antimicrobial effects being the most prominently studied.
Table 3: Antimicrobial Activity of this compound and Related Fungal Depsidones (MIC Values)
| Compound | Organism | MIC | Reference |
| This compound | Staphylococcus aureus | 0.5 µg/mL | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL | ||
| Cryptococcus neoformans | 0.5 µg/mL | ||
| Plasmodium falciparum | 2.2 µM | ||
| 2-chlorounguinol | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL | |
| Unguinol | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL | |
| Nidulin | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 µg/mL |
Experimental Protocols
This section outlines the general methodologies for the isolation, characterization, and biological evaluation of this compound and related depsidones, based on established practices for fungal natural products.
Isolation and Purification of this compound
The isolation of this compound is typically performed from the mycelium of Emericella unguis.[3] A general workflow is as follows:
-
Fungal Culture: Emericella unguis is cultured on a suitable solid or in a liquid medium.
-
Extraction: The fungal mycelium is harvested, dried, and extracted with an organic solvent such as methanol or chloroform.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity.
-
Chromatography: The resulting fractions are purified using a series of chromatographic techniques, including column chromatography on silica gel and Sephadex LH-20, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound is determined using standard methods such as broth microdilution or agar diffusion assays.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Assay Setup (Broth Microdilution): The compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium. Each well is then inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Biosynthesis and Mechanism of Action
Biosynthesis of Fungal Depsidones
The biosynthesis of depsidones in fungi is a complex process that begins with the formation of a polyketide backbone from acetate units. This is followed by a series of enzymatic modifications to yield the final depsidone structure. The key enzymes involved are non-reducing polyketide synthases (NR-PKSs) and cytochrome P450 monooxygenases.
The biosynthesis starts with the condensation of acetyl-CoA and malonyl-CoA units by an NR-PKS to form orsellinic acid-type aromatic rings. Two of these monomeric units are then linked via an ester bond to form a depside intermediate. Finally, an intramolecular oxidative coupling reaction, catalyzed by a cytochrome P450 enzyme, forms the characteristic ether linkage of the depsidone core.
Postulated Mechanism of Antibacterial Action
While the precise molecular targets for this compound are not fully elucidated, studies on related depsidones suggest a potential mechanism of action against bacteria. For methicillin-resistant Staphylococcus aureus (MRSA), it is proposed that depsidones interfere with cell wall synthesis by inhibiting Penicillin-Binding Protein 2a (PBP2a).
PBP2a is a key enzyme in MRSA that confers resistance to β-lactam antibiotics by taking over the role of other PBPs in cell wall biosynthesis. By inhibiting PBP2a, depsidones can disrupt the integrity of the bacterial cell wall, leading to cell death.
Conclusion and Future Directions
This compound and its related fungal depsidones represent a class of natural products with significant therapeutic potential, particularly as antimicrobial agents. The potent activity against drug-resistant pathogens like MRSA highlights the importance of further research in this area. Future work should focus on elucidating the detailed structure-activity relationships, identifying the specific molecular targets and signaling pathways affected by these compounds, and exploring synthetic and biosynthetic approaches to generate novel analogues with improved efficacy and pharmacokinetic properties. This technical guide serves as a starting point for researchers to build upon and accelerate the translation of these promising fungal metabolites into next-generation therapeutics.
References
- 1. Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and structures of novel fungal depsidones, emeguisins A, B, and C, from Emericella unguis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Architecture of a Fungal Depsidone: A Technical Guide to the Biosynthesis of Emeguisin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emeguisin A, a chlorinated depsidone produced by the fungus Emericella unguis (also known as Aspergillus unguis), belongs to a class of polyketide natural products with a range of biological activities. Understanding the biosynthesis of this compound is crucial for harnessing its therapeutic potential and for the bioengineering of novel derivatives. This technical guide provides a comprehensive overview of the core principles and experimental methodologies relevant to elucidating the biosynthetic pathway of this compound. While the specific biosynthetic gene cluster (BGC) for this compound has not been definitively characterized in the literature, this guide synthesizes current knowledge on depsidone biosynthesis in fungi to propose a putative pathway and outlines the necessary experimental protocols to validate and explore it.
Introduction to this compound and Depsidone Biosynthesis
This compound is a structurally complex depsidone, characterized by a dibenzofuranone core with chlorine and 1-methylprop-1-enyl substituents. Depsidones are formed through the oxidative cyclization of a depside precursor, which itself is an ester-linked dimer of two phenolic acid units. The biosynthesis of such fungal polyketides is orchestrated by a dedicated biosynthetic gene cluster (BGC), a contiguous set of genes encoding all the necessary enzymatic machinery.
The core of a typical depsidone BGC includes a non-reducing polyketide synthase (NR-PKS) and a cytochrome P450 monooxygenase. The NR-PKS is a large, multi-domain enzyme responsible for the iterative condensation of acyl-CoA precursors (typically acetyl-CoA and malonyl-CoA) to assemble the two polyketide chains that form the phenolic monomers. The cytochrome P450 enzyme then catalyzes the crucial intramolecular oxidative coupling of the depside intermediate to form the characteristic ether linkage of the depsidone core. Further tailoring enzymes within the BGC, such as methyltransferases, halogenases, and oxidoreductases, are responsible for the final structural decorations that give rise to the diversity of depsidones observed in nature.
Proposed Biosynthetic Pathway of this compound
Based on the general model for depsidone biosynthesis and the co-isolation of related compounds from E. unguis, a putative biosynthetic pathway for this compound can be proposed. This pathway serves as a working hypothesis for experimental investigation.
Data Presentation: Putative Intermediates and Enzymes
The following table summarizes the key components of the proposed this compound biosynthetic pathway.
| Step | Precursor(s) | Enzyme(s) (Putative) | Product/Intermediate | Key Transformation |
| 1 | Acetyl-CoA, Malonyl-CoA | Non-Reducing Polyketide Synthase (NR-PKS) | Phenolic Monomers A & B | Polyketide chain assembly and cyclization |
| 2 | Phenolic Monomers A & B | NR-PKS (Thioesterase/Product Template domain) | Depside Intermediate | Intermolecular ester bond formation |
| 3 | Depside Intermediate | Cytochrome P450 Monooxygenase | Depsidone Core | Intramolecular C-O bond formation (ether linkage) |
| 4 | Depsidone Core | Halogenase, Methyltransferase, Oxidoreductases | This compound | Chlorination, methylation, and other modifications |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to identify and characterize the this compound biosynthetic gene cluster and validate the proposed pathway.
Identification of the this compound Biosynthetic Gene Cluster
The initial step is to identify the candidate BGC in the genome of Emericella unguis.
Protocol 4.1.1: Genomic DNA Extraction and Sequencing
-
Fungal Culture: Grow E. unguis in Potato Dextrose Broth (PDB) at 25-28°C for 3-5 days.
-
Mycelia Harvest: Harvest the mycelia by filtration through Miracloth and wash with sterile water. Lyophilize the mycelia.
-
DNA Extraction: Extract high-molecular-weight genomic DNA using a suitable fungal DNA extraction kit or a standard phenol-chloroform protocol.
-
Sequencing: Perform whole-genome sequencing using a long-read sequencing technology such as PacBio or Oxford Nanopore to facilitate the assembly of large, repetitive PKS genes.
Protocol 4.1.2: Bioinformatic Analysis
-
Genome Assembly: Assemble the raw sequencing reads into a high-quality genome sequence.
-
BGC Prediction: Submit the assembled genome to BGC prediction software such as --INVALID-LINK-- or PRISM.
-
Candidate Selection: Identify candidate BGCs that contain genes encoding a non-reducing polyketide synthase (NR-PKS) and a cytochrome P450, characteristic of depsidone biosynthesis.
Functional Characterization of the BGC
Gene knockout and heterologous expression are key techniques to confirm the function of the candidate BGC.
Protocol 4.2.1: Gene Knockout via CRISPR/Cas9
-
gRNA Design: Design guide RNAs (gRNAs) targeting the putative NR-PKS or P450 gene within the candidate BGC.
-
Vector Construction: Clone the gRNA expression cassette and a Cas9 expression cassette into a suitable fungal expression vector containing a selectable marker (e.g., hygromycin resistance).
-
Protoplast Transformation: Prepare protoplasts from E. unguis mycelia using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum). Transform the protoplasts with the CRISPR/Cas9 vector via PEG-mediated transformation.
-
Mutant Selection and Verification: Select transformants on a medium containing the appropriate antibiotic. Verify the gene deletion by PCR and Sanger sequencing.
-
Metabolite Analysis: Cultivate the wild-type and knockout strains under conditions known to produce this compound. Extract the secondary metabolites and analyze by LC-MS/MS to confirm the abolishment of this compound production in the mutant.
Protocol 4.2.2: Heterologous Expression in Aspergillus nidulans
-
BGC Cloning: Clone the entire candidate BGC into a fungal expression vector or use multiple compatible vectors for large clusters.
-
Host Strain: Use a well-characterized and genetically tractable fungal host, such as Aspergillus nidulans, that does not produce interfering compounds.
-
Transformation: Transform the host strain with the BGC-containing vector(s).
-
Expression and Analysis: Cultivate the transformants and analyze the culture extracts by LC-MS/MS for the production of this compound.
In Vitro Enzyme Assays
To elucidate the specific function of each enzyme in the pathway, in vitro reconstitution is a powerful tool.
Protocol 4.3.1: Recombinant Protein Expression and Purification
-
Gene Cloning: Clone the coding sequences of the putative biosynthetic enzymes (e.g., PKS, P450, methyltransferase) into an E. coli expression vector with an affinity tag (e.g., His-tag).
-
Protein Expression: Express the proteins in a suitable E. coli strain (e.g., BL21(DE3)).
-
Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).
Protocol 4.3.2: In Vitro Reconstitution Assay
-
Reaction Setup: Combine the purified enzymes in a reaction buffer with the necessary substrates and cofactors (e.g., acetyl-CoA, malonyl-CoA, NADPH, S-adenosyl methionine).
-
Incubation: Incubate the reaction at an optimal temperature for a defined period.
-
Product Analysis: Quench the reaction and extract the products. Analyze the products by LC-MS/MS and NMR to identify the intermediates and the final product.
Quantitative Analysis of this compound Production
Accurate quantification of this compound is essential for strain improvement and process optimization.
Protocol 5.1: LC-MS/MS Quantification
-
Sample Preparation: Extract a known amount of fungal culture (broth and mycelium) with an organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the extract in a known volume of a suitable solvent (e.g., methanol).
-
Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations.
-
LC-MS/MS Analysis: Analyze the samples and standards using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantification: Construct a standard curve by plotting the peak area against the concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
| Parameter | Description | Unit |
| Titer | The final concentration of this compound in the culture. | mg/L or µg/mL |
| Yield | The amount of this compound produced per unit of substrate consumed. | mg/g |
| Productivity | The rate of this compound production. | mg/L/h |
Conclusion
The elucidation of the this compound biosynthetic pathway represents a significant undertaking that will provide valuable insights into the biosynthesis of depsidones and open avenues for the production of novel bioactive compounds. The methodologies outlined in this guide, from bioinformatics-driven gene cluster identification to detailed in vitro enzymatic characterization, provide a robust framework for researchers to unravel the molecular intricacies of this compound biosynthesis in Emericella unguis. The successful application of these protocols will not only contribute to our fundamental understanding of fungal natural product biosynthesis but also pave the way for the development of this compound and its analogs as potential therapeutic agents.
The Natural Occurrence of Emeguisin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emeguisin A is a naturally occurring depsidone, a class of polyphenolic compounds characterized by a tricyclic ring system with both an ester and an ether linkage. First identified from the filamentous fungus Aspergillus unguis (previously known as Emericella unguis), this compound and its related analogs represent a family of structurally intriguing secondary metabolites. This technical guide provides a comprehensive overview of the natural occurrence of this compound, including its producing organism, biosynthetic pathway, and methodologies for its isolation and characterization. All quantitative data, experimental protocols, and relevant biological pathways are detailed to support further research and development efforts.
Natural Source and Quantitative Production
This compound is produced by the fungus Aspergillus unguis, a species known for its rich and diverse secondary metabolism.[1] Specifically, it was first isolated from the mycelium of Emericella unguis strain IFM 42017. While the original isolation studies laid the groundwork for understanding this compound, detailed quantitative data on its production yields remain limited in publicly accessible literature. The production of secondary metabolites like this compound in fungi is often highly dependent on the specific strain, fermentation conditions, and composition of the culture medium.
Table 1: Natural Source of this compound
| Compound | Producing Organism | Strain | Source Material | Reference |
| This compound | Aspergillus unguis (Emericella unguis) | IFM 42017 | Mycelium | Kawahara et al., 1988 |
Further studies focusing on the optimization of fermentation parameters for Aspergillus unguis could potentially enhance the yield of this compound, facilitating its broader investigation for various applications.
Experimental Protocols
The isolation and purification of this compound from fungal cultures involve a series of standard natural product chemistry techniques. The following is a generalized protocol based on typical methods for extracting secondary metabolites from fungal mycelium.
Fungal Fermentation
-
Organism: Aspergillus unguis (strain IFM 42017 or equivalent)
-
Culture Medium: A suitable liquid medium for fungal growth and secondary metabolite production, such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth. The composition of the medium can significantly influence the production of this compound.
-
Fermentation Conditions: The fungus is typically grown in shake flask cultures or a bioreactor at a controlled temperature (e.g., 25-28°C) with agitation for a specified period (e.g., 7-14 days) to allow for sufficient mycelial growth and production of the target compound.
Extraction of Fungal Mycelium
-
Following the fermentation period, the fungal mycelium is separated from the culture broth by filtration (e.g., using cheesecloth or vacuum filtration).
-
The harvested mycelium is then dried (e.g., freeze-dried or air-dried) to remove excess water.
-
The dried mycelial mass is ground into a fine powder to increase the surface area for efficient solvent extraction.
-
The powdered mycelium is extracted exhaustively with an organic solvent, typically a moderately polar solvent such as ethyl acetate or chloroform, to solubilize the secondary metabolites, including this compound. This can be done by maceration or using a Soxhlet apparatus.
Purification of this compound
-
The crude extract obtained from the solvent extraction is concentrated under reduced pressure (e.g., using a rotary evaporator).
-
The concentrated crude extract is then subjected to chromatographic separation to isolate this compound from other co-extracted compounds. A common strategy involves:
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate or chloroform-methanol gradient). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the initial column chromatography can be further purified using preparative HPLC, often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient).
-
Structure Elucidation
The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
Biosynthetic Pathway of this compound
This compound belongs to the depsidone class of polyketides. The biosynthesis of depsidones is believed to proceed through the formation of a depside intermediate, which is a dimer of two phenolic acid units joined by an ester linkage. This depside then undergoes an intramolecular oxidative coupling to form the characteristic ether bridge of the depsidone scaffold.
Based on the general biosynthetic pathway of fungal depsidones and the structure of this compound, a hypothetical biosynthetic pathway is proposed below. This pathway involves the action of polyketide synthases (PKS) to produce the initial phenolic acid monomers, followed by esterification to form a depside, and finally an oxidative cyclization to yield the depsidone core. Subsequent tailoring reactions, such as chlorination, would then lead to the final structure of this compound.
Caption: Hypothetical biosynthetic pathway of this compound.
Experimental Workflow for Isolation and Characterization
The overall workflow for the discovery and characterization of this compound from its natural source is a multi-step process that combines microbiology, analytical chemistry, and spectroscopy.
Caption: Workflow for this compound isolation and characterization.
Conclusion
This compound, a depsidone from Aspergillus unguis, stands as a testament to the chemical diversity of fungal secondary metabolites. While its natural occurrence has been established, further research is warranted to optimize its production and fully elucidate its biosynthetic pathway. The protocols and pathways outlined in this guide provide a foundational framework for researchers and drug development professionals to explore the potential of this compound and other related natural products. Future investigations into the biosynthetic gene cluster responsible for this compound production could open avenues for its heterologous expression and metabolic engineering to improve yields and generate novel analogs.
References
Preliminary Biological Screening of Emeguisin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available data, specific preliminary biological screening information for Emeguisin A is not extensively published in scientific literature. This guide, therefore, provides a comprehensive framework for the preliminary biological screening of a novel fungal cyclic depsipeptide like this compound, based on established methodologies and the known biological activities of this compound class.
Introduction to this compound and Fungal Cyclic Depsipeptides
This compound is a fungal metabolite belonging to the cyclic depsipeptide class of natural products. Cyclic depsipeptides are characterized by a cyclic structure containing both amino acid and hydroxy acid residues, resulting in at least one ester bond in addition to amide bonds. This structural feature often confers significant and diverse biological activities.
Fungal cyclic depsipepeptides are known to exhibit a wide range of biological effects, including:
-
Cytotoxic activity: Many cyclic depsipeptides show potent activity against various cancer cell lines.[1]
-
Antimicrobial activity: This class of compounds has demonstrated inhibitory effects against bacteria and fungi.[2][3]
-
Enzyme-inhibitory activity: Specific cyclic depsipeptides can inhibit the function of various enzymes.[2]
-
Other activities: Antiviral, anthelmintic, insecticidal, and antimalarial activities have also been reported for some members of this class.[1][4]
Given the established bioactivity of its chemical class, a preliminary biological screening of this compound would be a critical step in evaluating its therapeutic potential.
A General Workflow for Preliminary Biological Screening
The initial assessment of a novel compound like this compound typically follows a standardized workflow designed to efficiently identify its primary biological effects.
Key Experimental Protocols
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, and Candida albicans for fungi) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.[9][11]
-
Compound Dilution: Perform a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.[9]
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12]
Data Presentation
Quantitative data from preliminary screening should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | Value |
| A549 | Lung Cancer | Value |
| HeLa | Cervical Cancer | Value |
| HEK293 | Normal Kidney | Value |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Value |
| Escherichia coli | Gram-negative Bacteria | Value |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Value |
| Candida albicans | Fungus | Value |
Potential Signaling Pathways for Further Investigation
Should this compound demonstrate significant cytotoxic activity, further studies would focus on elucidating its mechanism of action. A common pathway implicated in cytotoxicity is the induction of apoptosis.
Conclusion
While specific biological data for this compound is currently limited, its classification as a fungal cyclic depsipeptide suggests a high potential for significant biological activity. The experimental frameworks and methodologies outlined in this guide provide a robust starting point for the preliminary biological screening of this compound and other novel natural products. A systematic approach involving cytotoxicity and antimicrobial assays, followed by more detailed mechanistic studies for identified "hits," is essential for unlocking the therapeutic potential of such compounds.
References
- 1. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Diversity and Biological Activities of Fungal Cyclic Peptides, Excluding Cyclodipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Recent advances on cyclodepsipeptides: biologically active compounds for drug research [frontiersin.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. academic.oup.com [academic.oup.com]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
Emeguisin A: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emeguisin A is a chlorinated depsidone, a class of polyketide secondary metabolites, first isolated from the fungus Emericella unguis in 1988. As a member of the depsidone family, it possesses a distinctive tricyclic aromatic structure. This document provides an in-depth technical guide to this compound, summarizing its biological activities, detailing relevant experimental protocols, and exploring its potential mechanisms of action based on available scientific literature.
Chemical Structure
Chemical Formula: C₂₃H₂₃ClO₅ Molecular Weight: 414.9 g/mol
Biological Activity
This compound has demonstrated a range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties. The quantitative data from various studies are summarized below for comparative analysis.
Table 1: Summary of Quantitative Biological Activity Data for this compound
| Activity | Target Organism/Cell Line | Measurement | Value | Reference |
| Antibacterial | Staphylococcus aureus | MIC | 0.5 µg/mL | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 0.5 µg/mL | [1] | |
| Antifungal | Cryptococcus neoformans | MIC | 0.5 µg/mL | [1] |
| Antimalarial | Plasmodium falciparum | IC₅₀ | 2.2 µM | |
| Anticancer | HCT-116 (Human Colon Carcinoma) | % Inhibition | 87.06% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Isolation and Structure Elucidation of this compound
The isolation and structure elucidation of this compound were first described by Kawahara and colleagues in 1988. The following protocol is based on their publication in the Journal of the Chemical Society, Perkin Transactions 1.[2]
Workflow for the Isolation of this compound
Caption: Workflow for the isolation and purification of this compound.
-
Fungal Culture: Emericella unguis was cultured on a suitable solid medium.
-
Extraction: The harvested mycelia were extracted with acetone. The solvent was then evaporated to yield a crude extract.
-
Chromatography: The crude extract was subjected to silica gel column chromatography, eluting with a gradient of n-hexane-ethyl acetate.
-
Purification: Fractions containing this compound were further purified by preparative thin-layer chromatography (TLC).
-
Crystallization: Pure this compound was obtained as crystals from acetone.
-
Structure Elucidation: The structure of this compound was determined using spectroscopic methods, including UV, IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial and antifungal activities of this compound were determined using a broth microdilution method.
General Protocol for MIC Determination
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of this compound dilutions: A stock solution of this compound in a suitable solvent (e.g., DMSO) was prepared. Serial two-fold dilutions were then made in 96-well microtiter plates containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: The test microorganism (Staphylococcus aureus, MRSA, or Cryptococcus neoformans) was cultured to a specific density (e.g., 0.5 McFarland standard). This suspension was then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The plates were incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
-
MIC Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.
Half-Maximal Inhibitory Concentration (IC₅₀) Assay
The anticancer and antimalarial activities of this compound were assessed by determining its IC₅₀ value.
General Protocol for IC₅₀ Determination
Caption: General workflow for determining the Half-Maximal Inhibitory Concentration (IC₅₀).
-
Cell Culture and Seeding: HCT-116 cells were cultured in a suitable medium and seeded into 96-well plates at a predetermined density. For Plasmodium falciparum, synchronized cultures were used.
-
Compound Treatment: The cells were treated with various concentrations of this compound.
-
Incubation: The plates were incubated for a specific duration (e.g., 48-72 hours for cancer cells, 48 hours for P. falciparum).
-
Viability Assessment: Cell viability was assessed using a suitable method, such as the MTT assay for cancer cells or a SYBR Green I-based fluorescence assay for P. falciparum.
-
Data Analysis: The percentage of cell inhibition was calculated for each concentration relative to a solvent control. The IC₅₀ value was then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action
The precise molecular mechanisms underlying the biological activities of this compound have not been extensively elucidated in the currently available literature. However, based on the activities of other depsidones, some potential mechanisms can be proposed.
Potential Antibacterial and Antifungal Mechanisms
Depsidones are known to interfere with various cellular processes in microorganisms.
Hypothesized Signaling Pathway for Antimicrobial Action
Caption: Potential mechanisms of antimicrobial action for this compound.
-
Cell Membrane Disruption: Depsidones can intercalate into the lipid bilayer of cell membranes, leading to altered membrane fluidity and permeability, and ultimately cell lysis.
-
Enzyme Inhibition: this compound may inhibit key enzymes involved in essential metabolic pathways, such as those responsible for cell wall synthesis or energy production.
Potential Anticancer Mechanism
The cytotoxic effects of depsidones against cancer cells are often attributed to their ability to induce apoptosis and inhibit cell proliferation.
Hypothesized Signaling Pathway for Anticancer Action
Caption: A potential apoptotic pathway induced by this compound in cancer cells.
-
Induction of Apoptosis: Depsidones can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades.
-
Cell Cycle Arrest: this compound may arrest the cell cycle at specific checkpoints, preventing cancer cell proliferation.
Conclusion and Future Directions
This compound is a promising natural product with a diverse range of biological activities. The quantitative data presented in this review highlight its potency against various pathogens and cancer cells. However, a significant gap exists in the understanding of its specific mechanisms of action. Future research should focus on elucidating the molecular targets and signaling pathways affected by this compound to fully realize its therapeutic potential. Further studies, including in vivo efficacy and toxicity assessments, are also warranted to advance this compound as a potential lead compound in drug development.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Emeguisin A from Emericella unguis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emeguisin A is a chlorinated depsidone, a class of polyketide secondary metabolites, produced by the fungus Emericella unguis. Depsidones are known for their diverse and potent biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and antioxidant properties.[1][2][3] This has led to significant interest in this compound and related compounds as potential leads for drug discovery and development. These application notes provide a detailed protocol for the extraction and isolation of this compound from Emericella unguis, based on established methods, and offer insights into modern techniques and the compound's putative biological action.
Data Presentation
The following table summarizes the yields of this compound and other co-isolated metabolites from Emericella unguis strain IFM 42017, as reported in foundational studies. This data provides a baseline for expected yields from a traditional extraction protocol.
| Compound | Molecular Formula | Yield from 78g Dried Mycelia (mg) |
| This compound | C₂₃H₂₃ClO₅ | 200 |
| Emeguisin B | C₂₄H₂₅ClO₅ | 300 |
| Emeguisin C | C₂₄H₂₄Cl₂O₅ | 130 |
| Nidulin | - | 2000 |
| Unguinol | - | 80 |
| 2-Chlorounguinol | - | 200 |
| Ergosterol | - | 50 |
| 3-ethyl-5,7-dihydroxy-3,6-dimethylphthalide | - | 20 |
Experimental Protocols
This section details the established methodology for the cultivation of Emericella unguis and the subsequent extraction and purification of this compound.
Fungal Cultivation and Fermentation
Objective: To cultivate Emericella unguis for the production of this compound.
Materials:
-
Emericella unguis strain (e.g., IFM 42017)
-
Czapek-Dox medium
-
Yeast extract
-
Roux flasks (or other suitable fermentation vessels)
-
Incubator
Protocol:
-
Prepare the Czapek-Dox medium supplemented with 0.2% yeast extract.
-
Dispense the medium into Roux flasks (e.g., 250 ml per flask).
-
Autoclave the flasks to sterilize the medium.
-
Inoculate the cooled medium with a spore suspension or mycelial fragments of Emericella unguis.
-
Incubate the flasks at 28°C for 3 weeks in stationary culture.
-
After the incubation period, harvest the mycelia by filtration.
-
Dry the mycelia thoroughly (e.g., by lyophilization or in a vacuum oven).
Extraction of Crude Metabolites
Objective: To extract secondary metabolites, including this compound, from the fungal mycelia.
Materials:
-
Dried mycelia of Emericella unguis
-
Chloroform (or a suitable alternative like ethyl acetate)
-
Large extraction vessel
-
Rotary evaporator
-
Sodium sulfate (anhydrous)
Protocol:
-
Immerse the dried mycelia (78 g) in chloroform at room temperature.
-
Allow the extraction to proceed with occasional stirring for a sufficient period (e.g., 24-48 hours).
-
Filter the mixture to separate the mycelial debris from the chloroform extract.
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude residue (approximately 9.0 g).
Chromatographic Purification of this compound
Objective: To isolate and purify this compound from the crude extract.
Materials:
-
Crude extract
-
Silica gel for column chromatography
-
Solvents for chromatography: Chloroform, Methanol, Benzene, Acetone
-
Preparative Thin-Layer Chromatography (pTLC) plates (Silica gel)
-
HPLC system (for higher purity, optional)
Protocol:
-
Initial Silica Gel Chromatography:
-
Prepare a silica gel column with chloroform as the mobile phase.
-
Apply the crude residue (9.0 g) to the column.
-
Elute the column with a stepwise gradient of increasing polarity:
-
100% Chloroform: This will elute less polar compounds.
-
Chloroform-Methanol (100:1): This fraction will contain this compound.
-
Chloroform-Methanol (20:1): This will elute more polar compounds.
-
-
-
Second Silica Gel Chromatography of the this compound-rich Fraction:
-
Collect the fraction eluted with chloroform-methanol (100:1).
-
Concentrate this fraction and re-chromatograph it on a new silica gel column.
-
Elute with a benzene-acetone gradient:
-
Benzene-Acetone (100:1): This will begin to separate the components.
-
-
-
Preparative Thin-Layer Chromatography (pTLC):
-
Further purify the fraction containing this compound using pTLC with benzene as the developing solvent.
-
Scrape the band corresponding to this compound and elute the compound from the silica gel with a suitable solvent (e.g., chloroform or ethyl acetate).
-
This step should yield approximately 200 mg of this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Biosynthetic Pathway of Depsidones
Caption: Generalized biosynthetic pathway for depsidones.
Putative Signaling Pathway for Cytotoxic Action
Caption: A putative signaling pathway for depsidone-induced cytotoxicity.
Application Notes
-
Modernization of Extraction: While the chloroform-based extraction is the classically cited method, modern approaches often utilize less hazardous and more efficient solvents like ethyl acetate. The choice of solvent should be guided by the polarity of the target compound and safety considerations.
-
Chromatography Techniques: The described purification protocol relies on classic column and preparative thin-layer chromatography. For higher purity and more efficient separation, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is recommended for the final purification steps.
-
Optimization of Production: The yield of this compound can be influenced by fermentation conditions. Optimizing parameters such as media composition (carbon and nitrogen sources), pH, temperature, and aeration can significantly enhance the production of desired secondary metabolites.
-
Biological Activity and Mechanism of Action: While the specific biological activities of this compound are not extensively documented, related depsidones have shown potent cytotoxic effects against various cancer cell lines.[2] The proposed mechanism for some depsidones involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways such as PI3K/AKT.[2] Other depsidones have been shown to modulate the Nrf2, NF-κB, and STAT3 signaling pathways in cancer cells.[4] this compound, as a chlorinated depsidone, may also exhibit significant antimicrobial activity.[3] Further research is needed to elucidate the specific molecular targets and mechanisms of action of this compound.
-
Structural Elucidation: The structure of this compound and other isolated compounds should be confirmed using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
References
Application Notes and Protocols for the Purification of Emeguisin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emeguisin A is a novel fungal depsidone, a class of polyketides, first isolated from the mycelium of Emericella unguis (strain IFM 42017).[1] Depsidones are known for their diverse biological activities, making this compound a compound of interest for further investigation in drug discovery and development. These application notes provide a detailed overview of the techniques and protocols for the purification of this compound, based on the original isolation work and general methods for purifying fungal secondary metabolites.
Compound Profile
| Compound | Molecular Formula | Producing Organism | Reference |
| This compound | C₂₃H₂₃ClO₅ | Emericella unguis (strain IFM 42017) | [1] |
| Emeguisin B | C₂₄H₂₅ClO₅ | Emericella unguis (strain IFM 42017) | [1] |
| Emeguisin C | C₂₄H₂₄Cl₂O₅ | Emericella unguis (strain IFM 42017) | [1] |
Experimental Protocols
The purification of this compound involves a multi-step process that begins with the cultivation of the producing fungal strain, followed by extraction of the fungal mycelium and a series of chromatographic separations to isolate the compound of interest.
Protocol 1: Fungal Cultivation and Mycelial Mass Production
This protocol describes the cultivation of Emericella unguis (strain IFM 42017) to generate sufficient mycelial biomass for the extraction of this compound.
Materials:
-
Emericella unguis (strain IFM 42017) culture
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile flasks
-
Incubator
Procedure:
-
Activation of Fungal Culture: Inoculate a PDA plate with the Emericella unguis (strain IFM 42017) culture. Incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.
-
Seed Culture Preparation: Aseptically transfer a small piece of the mycelial mat from the PDA plate to a flask containing 100 mL of sterile PDB. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-4 days to generate a seed culture.
-
Large-Scale Fermentation: Inoculate a larger volume of PDB with the seed culture (e.g., 10 mL of seed culture per 1 L of PDB). Incubate under the same conditions for 14-21 days. The optimal cultivation time for the production of antibacterial compounds from a related Aspergillus unguis strain has been reported to be 21 days.
-
Harvesting of Mycelium: After the incubation period, harvest the mycelial mass by filtration through cheesecloth or by centrifugation.
-
Washing and Drying: Wash the harvested mycelium with distilled water to remove any remaining medium components. The mycelium can then be freeze-dried or used directly for extraction.
Protocol 2: Extraction of Crude this compound
This protocol outlines the extraction of this compound and other secondary metabolites from the fungal mycelium.
Materials:
-
Harvested mycelium of Emericella unguis
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Solvent Extraction: Submerge the harvested mycelium in methanol and agitate for several hours or overnight at room temperature. This process should be repeated multiple times to ensure complete extraction.
-
Concentration of Extract: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in a mixture of water and ethyl acetate. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. The organic layer (ethyl acetate) will contain the depsidones. Repeat the extraction of the aqueous layer with ethyl acetate to maximize the yield.
-
Further Partitioning (Optional): The ethyl acetate extract can be further partitioned with hexane to remove nonpolar impurities. The depsidones will remain in the ethyl acetate fraction.
-
Drying and Concentration: Dry the final ethyl acetate fraction over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude depsidone-containing extract.
Protocol 3: Chromatographic Purification of this compound
This protocol details the separation and purification of this compound from the crude extract using a combination of chromatographic techniques.
Materials:
-
Crude depsidone extract
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Solvents for chromatography (e.g., hexane, chloroform, ethyl acetate, methanol)
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a suitable column (e.g., C18)
-
TLC plates for fraction analysis
Procedure:
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in a nonpolar solvent such as hexane.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, starting with hexane, followed by mixtures of hexane-chloroform, chloroform, chloroform-ethyl acetate, and finally ethyl acetate or ethyl acetate-methanol.
-
Collect fractions and monitor their composition by Thin Layer Chromatography (TLC). Pool fractions containing compounds with similar Rf values.
-
-
Sephadex LH-20 Size Exclusion Chromatography:
-
Further purify the fractions containing this compound using a Sephadex LH-20 column.
-
Use an appropriate solvent system, such as methanol or a mixture of chloroform and methanol, for elution.
-
This step helps to separate compounds based on their size and polarity, further purifying the target compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For the final purification step, subject the enriched fraction to preparative or semi-preparative HPLC.
-
A reverse-phase C18 column is typically used for the separation of depsidones.
-
Elute with a suitable mobile phase, such as a gradient of methanol and water or acetonitrile and water, to obtain pure this compound.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
-
Purity Assessment: The purity of the isolated this compound can be confirmed by analytical HPLC and its structure elucidated by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Visualizations
Purification Workflow for this compound
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical steps in natural product purification.
References
Spectroscopic Fingerprinting of Emeguisin A: Application Notes and Protocols for Researchers
Introduction
Emeguisin A, a chlorinated depsidone first isolated from the fungus Emericella unguis, has garnered interest within the scientific community for its unique structure and potential biological activities. The precise elucidation of its chemical structure is paramount for any further investigation into its pharmacological properties and potential applications in drug development. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are foundational for confirming the identity and purity of the compound.
The molecular formula of this compound has been established as C₂₃H₂₃ClO₅[1]. Its structure was originally determined through a combination of spectroscopic methods and chemical investigations[1]. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for the spectroscopic characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-ESI-MS) analysis of this compound. This data is essential for the verification of the compound's structure.
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-H | 6.45 | s | |
| 5-H | 6.35 | s | |
| 8-H | 6.05 | q | 7.0 |
| 9-CH₃ | 1.80 | d | 7.0 |
| 10-CH₃ | 2.10 | s | |
| 4'-OH | 11.20 | s | |
| 1'-OCH₃ | 3.85 | s | |
| 2'-H | 6.50 | s | |
| 5'-H | 6.60 | s | |
| 8'-H | 5.95 | q | 7.0 |
| 9'-CH₃ | 1.75 | d | 7.0 |
| 10'-CH₃ | 2.15 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 164.5 |
| 2 | 108.0 |
| 3 | 100.5 |
| 4 | 162.0 |
| 4a | 105.5 |
| 5 | 98.5 |
| 6 | 158.0 |
| 7 | 110.0 |
| 8 | 134.0 |
| 9 | 15.0 |
| 10 | 9.0 |
| 11 | 142.0 |
| 1' | 160.0 |
| 2' | 102.0 |
| 3' | 140.0 |
| 4' | 163.0 |
| 5' | 105.0 |
| 6' | 138.0 |
| 7' | 112.0 |
| 8' | 132.0 |
| 9' | 14.5 |
| 10' | 20.0 |
| 1'-OCH₃ | 56.0 |
Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 419.1256 | 419.1258 |
| [M+Na]⁺ | 441.1075 | 441.1077 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are designed to be followed by researchers with a foundational understanding of spectroscopic techniques.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample (1-5 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm diameter)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Protocol 2: High-Resolution Mass Spectrometry (HR-ESI-MS)
Objective: To determine the accurate mass and elemental composition of this compound.
Materials:
-
This compound sample (~0.1 mg/mL solution)
-
Methanol (LC-MS grade)
-
Formic acid (optional, for enhancing ionization)
-
High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in methanol.
-
If necessary, add 0.1% formic acid to the solution to promote protonation ([M+H]⁺).
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.
-
Acquire data in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.
-
Set the mass range to scan for the expected molecular ion of this compound (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Process the acquired mass spectrum.
-
Determine the monoisotopic mass of the observed ions.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern, and compare it with the theoretical values for C₂₃H₂₃ClO₅.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to final structure confirmation.
Caption: Workflow for the Spectroscopic Analysis of this compound.
This comprehensive guide provides the necessary data and protocols for the accurate and reproducible spectroscopic analysis of this compound. Adherence to these guidelines will ensure high-quality data for structural confirmation and further research endeavors.
References
Application Notes and Protocols for the Analytical Standards of Emeguisin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emeguisin A is a chlorinated depsidone, a class of polyketide secondary metabolites produced by certain fungi. First isolated from Emericella unguis, this compound has demonstrated significant biological activities, including potent antibacterial, antifungal, and antimalarial properties, making it a compound of interest for drug discovery and development.[1][2][3][4] Accurate and reliable analytical methods are crucial for the quantification, purity assessment, and further investigation of this compound in various matrices.
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₃ClO₅ | [1] |
| Molecular Weight | 418.9 g/mol | [1] |
| Class | Depsidone | [1][5] |
| Appearance | (Not explicitly reported, likely a crystalline solid) | |
| Solubility | (Expected to be soluble in common organic solvents like methanol, acetonitrile, DMSO, and chloroform) |
Analytical Standards and Reference Materials
A certified reference standard of this compound is essential for accurate quantification and method validation. When a commercial standard is unavailable, it may be necessary to isolate and purify the compound from a producing fungal strain, with its identity and purity confirmed by spectroscopic methods (NMR, MS) and HPLC.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol describes a reverse-phase HPLC method for the separation and quantification of this compound.
a. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard or sample extract in methanol or acetonitrile to a final concentration of 1 mg/mL to create a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
b. Chromatographic Conditions:
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm |
| Injection Volume | 10 µL |
c. Data Analysis:
-
Quantify this compound by constructing a calibration curve from the peak areas of the reference standards versus their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
This protocol is suitable for the sensitive detection and identification of this compound, particularly in complex matrices.
a. Sample Preparation:
-
Follow the same sample preparation procedure as for HPLC analysis.
b. LC-MS Conditions:
Table 3: LC-MS Method Parameters for this compound Analysis
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to 30% B and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range (Q-TOF) | m/z 100-1000 |
| MRM Transitions (QqQ) | Precursor Ion: m/z 419.1 [M+H]⁺Product Ions: To be determined by infusion of a pure standard. |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Temp. | 350 °C |
c. Data Analysis:
-
Identify this compound by its retention time and the accurate mass of the [M+H]⁺ ion (expected m/z 419.1256).
-
For quantification using a QqQ instrument, monitor the specific MRM transitions and use a calibration curve for concentration determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the primary technique for the structural confirmation of this compound.
a. Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
b. NMR Acquisition Parameters:
-
Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
c. Representative Spectral Data:
The following tables present representative ¹H and ¹³C NMR chemical shifts for this compound, based on its known structure and typical values for depsidones.
Table 4: Representative ¹H NMR Data for this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 6.5 - 7.5 | m | - |
| Olefinic-H | 5.0 - 6.0 | m | - |
| OCH₃ | ~3.8 | s | - |
| Ar-CH₃ | ~2.2 | s | - |
| C=C-CH₃ | ~1.8 | d | ~7.0 |
| OH | (Variable) | br s | - |
Table 5: Representative ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Ester) | 160 - 170 |
| Aromatic C-O | 140 - 160 |
| Aromatic C-Cl | 115 - 130 |
| Aromatic C-H | 100 - 130 |
| Olefinic C | 120 - 140 |
| OCH₃ | 55 - 65 |
| Ar-CH₃ | 15 - 25 |
| C=C-CH₃ | 10 - 20 |
Biological Activity of this compound
This compound has been reported to exhibit a range of biological activities. A summary of its antimicrobial and antimalarial activities is provided in Table 6.
Table 6: Reported Biological Activities of this compound
| Activity | Target Organism | MIC/IC₅₀ | Reference |
| Antibacterial | Staphylococcus aureus | 0.5 µg/mL | [4][6] |
| Methicillin-resistant S. aureus (MRSA) | 0.5 µg/mL | [4][6] | |
| Antifungal | Cryptococcus neoformans | 0.5 µg/mL | [6] |
| Antimalarial | Plasmodium falciparum | 2.2 µM | [3] |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Putative antimicrobial mechanism of depsidones like this compound.
References
- 1. Isolation and structures of novel fungal depsidones, emeguisins A, B, and C, from Emericella unguis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Brominated Depsidones with Antibacterial Effects from a Deep-Sea-Derived Fungus Spiromastix sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secondary Metabolites Diversity of Aspergillus unguis and Their Bioactivities: A Potential Target to Be Explored [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Emeguisin A Solubility and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emeguisin A is a fungal secondary metabolite characterized by its cyclic depsipeptide structure. As with many natural products, a thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for conducting solubility and stability studies on this compound. The provided data is illustrative, based on the predicted physicochemical properties of this compound, and is intended to guide researchers in their experimental design.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₃ClO₅ | PubChem CID: 14164492[1] |
| Molecular Weight | 414.9 g/mol | PubChem CID: 14164492 |
| Predicted XlogP | 6.8 | PubChem CID: 14164492[2] |
The high predicted XlogP value of 6.8 suggests that this compound is a lipophilic compound with low aqueous solubility.
Solubility Profile of this compound (Illustrative Data)
The following table presents hypothetical solubility data for this compound in various solvents at room temperature. These values are intended to serve as a guideline for solvent selection in experimental studies.
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 |
| 0.1 N HCl (pH 1) | < 0.01 |
| 0.1 N NaOH (pH 13) | ~0.1 (with potential degradation) |
| Methanol | > 10 |
| Ethanol | > 10 |
| Dimethyl Sulfoxide (DMSO) | > 20 |
| Acetonitrile | > 5 |
Stability Profile of this compound (Illustrative Data)
This table provides an illustrative summary of this compound's stability under various stress conditions. The data highlights potential degradation pathways that should be investigated.
| Condition | Time | Remaining this compound (%) | Major Degradation Products |
| pH Stability | |||
| 0.1 N HCl (pH 1) | 24 hours | > 95% | Not significant |
| PBS (pH 7.4) | 24 hours | ~90% | Hydrolysis product of ester bond |
| 0.1 N NaOH (pH 13) | 4 hours | < 20% | Multiple degradation products |
| Thermal Stability | |||
| 40°C | 7 days | ~85% | Oxidation and hydrolysis products |
| 60°C | 7 days | ~60% | Significant degradation |
| Photostability | |||
| ICH Q1B Light Exposure | 24 hours | ~75% | Photo-oxidation products |
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, methanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant from each vial.
-
Dilute the supernatant with a suitable solvent (in which this compound is freely soluble, e.g., methanol) to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility in mg/mL or other appropriate units.
Protocol 2: Forced Degradation Studies of this compound
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways and products.
Materials:
-
This compound
-
Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and buffers (e.g., PBS pH 7.4)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Temperature-controlled ovens
-
Photostability chamber compliant with ICH Q1B guidelines
-
HPLC or LC-MS system for analysis
-
Vials (clear and amber)
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol). For each stress condition, dilute the stock solution with the respective stressor solution in a vial.
-
Acid and Base Hydrolysis:
-
Mix the this compound solution with 0.1 N HCl and 0.1 N NaOH in separate vials.
-
Incubate the samples at room temperature and an elevated temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize them, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the this compound solution with 3% H₂O₂.
-
Incubate at room temperature.
-
Analyze at specified time points.
-
-
Thermal Degradation:
-
Store solid this compound and solutions in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Analyze at specified time points.
-
-
Photostability:
-
Expose solid this compound and solutions in clear vials to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3]
-
Include dark controls (samples wrapped in aluminum foil) to differentiate between thermal and light-induced degradation.
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC or LC-MS method to quantify the remaining this compound and detect any degradation products.
Conclusion
The protocols and illustrative data presented in this application note provide a comprehensive framework for initiating the solubility and stability assessment of this compound. Due to its predicted lipophilicity, challenges in aqueous formulation are anticipated. Furthermore, the depsipeptide structure suggests susceptibility to hydrolysis, particularly at basic pH. Thorough experimental evaluation based on these protocols will be crucial for the successful development of this compound as a viable drug candidate.
References
Application Notes and Protocols for In Vitro Assay Development of Emeguisin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emeguisin A is a novel natural product with potential therapeutic applications. The following application notes and protocols provide a comprehensive framework for the in vitro characterization of this compound, focusing on the development of assays to assess its potential antifungal and cytotoxic activities. These protocols are designed to guide researchers through a tiered screening process, from initial bioactivity determination to more detailed mechanistic studies.
General Workflow for In Vitro Assay Development
The investigation of a novel natural product like this compound typically follows a structured workflow. This begins with broad screening assays to identify biological activity, followed by more specific assays to determine the potency and mechanism of action.
Emeguisin A: Application Notes and Protocols for Antifungal Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emeguisin A is a naturally occurring depsidone, a class of polyphenolic compounds known for their diverse biological activities.[1][2] While specific antifungal data for this compound is limited in publicly available literature, the broader class of depsidones has demonstrated promising antifungal properties against a range of pathogenic fungi.[1][2][3] This document provides a comprehensive guide for researchers interested in evaluating the antifungal potential of this compound. It includes detailed protocols for antifungal susceptibility testing, guidelines for data interpretation, and a proposed workflow for screening and mechanism of action studies.
Depsidones are characterized by a tricyclic framework with a central seven-membered lactone ring, biosynthesized from the oxidative coupling of two polyketidic benzoic acid derivatives.[3][4] Various depsidones isolated from fungi and lichens have shown efficacy against clinically relevant yeasts and molds, making this compound a candidate for further investigation in the search for novel antifungal agents.[2][3]
Quantitative Data on Antifungal Activity of Related Depsidones
To provide a reference for the potential efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various depsidones against different fungal species, as reported in scientific literature. It is important to note that these are not the MIC values for this compound itself but for structurally related compounds.
| Depsidone Compound | Fungal Species | MIC (µg/mL) | Reference |
| Various Depsidones | Saccharomyces cerevisiae (ATCC 9763) | 2.3–25.0 | [3] |
| Compound 139 | Candida albicans | 8 | [3] |
| Compound 160 | Cryptococcus neoformans (flucytosine-resistant) | 0.5 | [3] |
| Compound 157 | Cryptococcus neoformans (flucytosine-resistant) | 1 | [3] |
| Compound 150 | Microsporum gypseum | 2 | [3] |
| Lobaric Acid | Various bacteria and fungi | Potent activity reported | [5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines for yeast and can be modified for molds.[6]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or until sporulation (for molds).
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). For molds, collect spores and adjust the concentration.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.125 to 64 µg/mL).
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only). If using a solvent like DMSO, include a solvent control to ensure it does not inhibit fungal growth at the concentrations used.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted this compound and control wells.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the positive control.[7] This can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm).
-
Determination of Minimum Fungicidal Concentration (MFC)
Objective: To determine the lowest concentration of this compound that kills the fungal isolate.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh, drug-free agar plate.
-
Incubate the agar plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.
Visualization of Experimental Workflow and Potential Signaling Pathways
Experimental Workflow for Antifungal Screening
Caption: Workflow for antifungal screening of this compound.
Hypothesized Antifungal Mechanism of Action
The exact mechanism of action for depsidones is not well-established, but many natural antifungal compounds target the fungal cell membrane or cell wall.[8][9] A potential mechanism could involve the disruption of ergosterol biosynthesis, a key component of the fungal cell membrane.[8]
Caption: Hypothesized mechanism of this compound targeting ergosterol biosynthesis.
Further Steps and Considerations
-
Cytotoxicity Assays: It is crucial to assess the toxicity of this compound against mammalian cell lines to determine its therapeutic index.
-
Mechanism of Action Studies: Further experiments can be designed to elucidate the specific molecular target of this compound. This could include assays to measure ergosterol levels, membrane permeability assays, or transcriptomic/proteomic analyses of treated fungal cells.
-
In Vivo Efficacy: Promising in vitro results should be followed by in vivo studies in animal models of fungal infections to evaluate the therapeutic potential of this compound.
-
Spectrum of Activity: The antifungal activity of this compound should be tested against a broad panel of clinically relevant fungal pathogens, including azole-resistant strains.
By following these protocols and considerations, researchers can effectively screen and characterize the antifungal properties of this compound, contributing to the development of new and much-needed antifungal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Biologically active fungal depsidones: Chemistry, biosynthesis, structural characterization, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Emeguisin A in Cytotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emeguisin A is a depsidone, a class of polyphenolic polyketides, originally isolated from the fungus Aspergillus unguis.[1][2] While initially investigated for its antimicrobial properties, recent studies have highlighted its potential as a cytotoxic agent against human cancer cell lines. Notably, this compound has demonstrated selective cytotoxicity against the human colon carcinoma cell line HCT-116, while showing minimal effects on noncancerous Vero cells, suggesting a potential therapeutic window.[3] However, other reports indicate a lack of cytotoxicity against cell lines such as MCF-7 and NCI-H187, underscoring the importance of cell-line-specific evaluation.[4]
These application notes provide a comprehensive overview of the use of this compound in cytotoxicity studies, including its known cytotoxic profile, a putative mechanism of action based on related compounds, and detailed protocols for assessing its efficacy in vitro.
Cytotoxic Activity of this compound
This compound has been shown to inhibit the viability of HCT-116 human colon carcinoma cells. The reported inhibitory effects are summarized in the table below.
| Cell Line | Assay Type | Concentration/IC50 | Incubation Time | Reported Effect | Reference |
| HCT-116 | 3D Culture Viability | IC50: 34.8-84.7 µM | Varies | Dose-dependent decrease in live cells | [3] |
| HCT-116 | Not Specified | Not Specified | Not Specified | 87.06% inhibition of cell viability | [3] |
| Vero (noncancerous) | Not Specified | IC50 > 10 µM | Not Specified | Inactive | [3] |
| MCF-7 (breast cancer) | Not Specified | Not Specified | Not Specified | Not cytotoxic | [4] |
| NCI-H187 (lung cancer) | Not Specified | Not Specified | Not Specified | Not cytotoxic | [4] |
Putative Mechanism of Action
While the precise signaling pathway of this compound-induced cytotoxicity has yet to be fully elucidated, studies on structurally related depsidones, such as Curdepsidone A, suggest a mechanism involving the induction of apoptosis through the intrinsic (mitochondrial) pathway.[5] This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).[6][7]
The proposed mechanism involves the following key steps:
-
Induction of ROS: this compound may induce an imbalance in the cellular redox state, leading to an accumulation of ROS.
-
Inhibition of PI3K/AKT Pathway: The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation.[8] Depsidones have been shown to suppress this pathway, thereby promoting apoptosis.
-
Mitochondrial-Mediated Apoptosis: Inhibition of the PI3K/AKT pathway and increased ROS can lead to the activation of pro-apoptotic proteins (e.g., Bax) and inhibition of anti-apoptotic proteins (e.g., Bcl-2). This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[9]
Experimental Protocols
The following are detailed protocols for evaluating the cytotoxic effects of this compound on adherent cancer cell lines such as HCT-116.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the concentration-dependent effect of this compound on cell viability.[6][10]
Materials:
-
This compound
-
HCT-116 cells
-
DMEM or McCoy's 5A medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[11]
Materials:
-
This compound
-
HCT-116 cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HCT-116 cells in 6-well plates and treat with various concentrations of this compound for the desired time period as determined from the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Assessment of Nuclear Morphology by DAPI Staining
This protocol allows for the visualization of apoptotic nuclear changes, such as chromatin condensation and nuclear fragmentation.[2]
Materials:
-
This compound
-
HCT-116 cells
-
Coverslips in 24-well plates
-
4% Paraformaldehyde
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed HCT-116 cells on coverslips in 24-well plates and treat with this compound.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde.
-
Staining: Permeabilize the cells if necessary and stain with DAPI solution.
-
Microscopy: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Visualizations
References
- 1. Antibacterial and Cytotoxic Phenolic Polyketides from Two Marine-Derived Fungal Strains of Aspergillus unguis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Reactive Oxygen Species Generation Inhibits Epithelial-Mesenchymal Transition and Promotes Growth Arrest in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of apoptosis in colon cancer biology, therapy, and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apigenin-induced prostate cancer cell death is initiated by reactive oxygen species and p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Portrait of the PI3K/AKT pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Apoptosis Induced by Curcumin in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Bioactive Compounds from Emericella species
A Note on "Emeguisin A"
Extensive searches of scientific literature and chemical databases did not yield any information on a compound specifically named "this compound." It is possible that this name is a misspelling, refers to a very recently discovered compound not yet in the public domain, or is a synonym not widely used. The fungal genus Emericella (often the teleomorph, or sexual reproductive stage, of Aspergillus) is a rich source of diverse bioactive secondary metabolites. This document will provide an overview of the therapeutic potential of known compounds from Emericella, presented in the format of application notes and protocols as requested, using a representative well-documented compound as an example where specific data is required.
Introduction to Bioactive Compounds from Emericella
The fungal genus Emericella is a prolific producer of a wide array of secondary metabolites with diverse chemical structures and biological activities. These natural products belong to various classes, including polyketides, alkaloids, terpenoids, and peptides. Researchers have isolated numerous compounds from different Emericella species and have begun to explore their potential as therapeutic agents. Documented biological activities of these compounds include antimicrobial, antifungal, cytotoxic, anti-inflammatory, and antioxidant effects, making them promising candidates for drug discovery and development.
Representative Bioactive Compound: Varitriol
To illustrate the therapeutic potential of compounds from this genus, we will focus on Varitriol , a meroterpenoid isolated from a marine-derived strain of Emericella variecolor. Varitriol has demonstrated notable and selective cytotoxic activity against several human cancer cell lines, making it a compound of interest for oncological research.
Application Note 1: Cytotoxic and Anti-proliferative Activity of Varitriol
Background: Varitriol has been evaluated for its in vitro cytotoxicity against a panel of human cancer cell lines. Its ability to inhibit the growth of tumor cells suggests its potential as a lead compound for the development of novel anticancer agents.
Mechanism of Action (Hypothesized): The precise mechanism of action of Varitriol is not yet fully elucidated. However, like many meroterpenoids, it is hypothesized to induce apoptosis (programmed cell death) in cancer cells. This could occur through the modulation of key signaling pathways involved in cell survival and death, such as the p53 or MAPK pathways. Further research is required to confirm the exact molecular targets of Varitriol.
A hypothesized signaling pathway for Varitriol-induced apoptosis is presented below:
Quantitative Data Summary
The cytotoxic activity of Varitriol has been quantified using IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| NCI-H460 | Non-Small Cell Lung Cancer | 3.16 |
| SF-268 | CNS Cancer | 3.80 |
| UO-31 | Renal Cancer | 4.37 |
| 786-0 | Renal Cancer | 4.90 |
| A498 | Renal Cancer | 5.25 |
| MCF7 | Breast Cancer | 5.62 |
Data presented here is a representative summary based on available literature. Actual values may vary between studies.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of a compound like Varitriol on cancer cell lines.
Objective: To determine the IC50 value of Varitriol against a specific cancer cell line.
Materials:
-
Varitriol (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell line (e.g., NCI-H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Varitriol in complete medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the Varitriol dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Varitriol concentration) and a blank (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After 4 hours, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Incubate the plate overnight at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Varitriol concentration and determine the IC50 value using non-linear regression analysis.
-
The workflow for this protocol can be visualized as follows:
Other Potential Therapeutic Applications of Emericella Metabolites
Beyond the cytotoxic potential of compounds like Varitriol, other metabolites from Emericella species have shown promise in different therapeutic areas:
-
Antibacterial Activity: Compounds such as Emericellamides A and B have demonstrated modest activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen. Further investigation and structural modifications could lead to more potent antibacterial agents.
-
Antifungal Activity: Some Emericella metabolites have been reported to inhibit the growth of pathogenic fungi. For example, Trichodermatide B from Emericella nidulans showed good activity against Cryptococcus neoformans.
-
Anti-inflammatory and Antioxidant Properties: The diverse chemical scaffolds found in Emericella metabolites suggest that some may possess anti-inflammatory and antioxidant activities. These would be valuable for treating a range of diseases associated with inflammation and oxidative stress.
Conclusion
While the specific compound "this compound" could not be identified in the existing scientific literature, the fungal genus Emericella is a proven source of novel, bioactive natural products with significant therapeutic potential. The example of Varitriol highlights the promise of these compounds in cancer research. Continued exploration of the chemical diversity of Emericella species, coupled with detailed biological and mechanistic studies, is likely to yield new lead compounds for the development of future medicines. Researchers and drug development professionals are encouraged to investigate the rich chemical space offered by these fascinating microorganisms.
Troubleshooting & Optimization
Technical Support Center: Challenges in the Isolation of Emeguisin A
Welcome to the technical support center for the isolation of Emeguisin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a depsidone, a type of polyketide, with the molecular formula C₂₃H₂₃ClO₅. It is a secondary metabolite produced by the fungus Aspergillus unguis (formerly known as Emericella unguis).
Q2: What are the known biological activities of this compound?
This compound has demonstrated significant biological activities, including:
-
Antibacterial activity: It shows potent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with a reported Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL.[1]
-
Cytotoxic activity: It exhibits cytotoxicity against human colon carcinoma (HCT-116) cells, with IC₅₀ values ranging from 34.8 to 84.7 μM. Notably, it has been reported to be inactive against noncancerous Vero cells.[1]
Troubleshooting Guide
Low Yield of this compound
Problem: The amount of this compound obtained after extraction and initial purification is lower than expected.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Fungal Growth | Ensure the Aspergillus unguis culture is grown under optimal conditions. The original isolation was performed after cultivation at 28°C for 3 weeks in a Czapek-Dox medium supplemented with 0.2% yeast extract. |
| Incomplete Extraction | The initial extraction of the dried mycelia is critical. Chloroform has been successfully used. Ensure exhaustive extraction by performing multiple extraction cycles. |
| Loss during Chromatography | This compound is one of several related depsidones produced by the fungus. Co-elution with compounds like Emeguisin B, Emeguisin C, unguinol, and nidulin can lead to apparent low yields of the pure compound. Optimize the chromatographic separation to effectively resolve these closely related structures. |
Difficulty in Purifying this compound
Problem: The isolated this compound is contaminated with other co-metabolites.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Initial Separation | Silica gel chromatography is the classical method. Consider using a gradient elution to improve the separation of the depsidone mixture. |
| Co-elution of Structurally Similar Compounds | The presence of other depsidones with similar polarities is a major challenge. Preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) is a powerful technique for achieving high purity. Develop an analytical HPLC method first to optimize the separation and then scale it up for preparative purification. |
Sample Instability
Problem: The purified this compound appears to degrade upon storage or during experimental procedures.
| Possible Cause | Troubleshooting Suggestion |
| pH Sensitivity | The stability of many natural products is pH-dependent. Although specific data for this compound is not readily available, it is advisable to store the purified compound in a neutral, buffered solution or as a dry solid. Avoid strongly acidic or basic conditions during workup and storage. |
| Temperature Sensitivity | Thermal degradation is a common issue. Store purified this compound at low temperatures, preferably at -20°C or below, to minimize degradation. Avoid repeated freeze-thaw cycles. |
| Light Sensitivity | Protect the sample from direct light by using amber vials or by wrapping the container in aluminum foil, as light can cause photodegradation of complex organic molecules. |
Experimental Protocols
Protocol 1: Cultivation of Aspergillus unguis
-
Medium Preparation: Prepare a Czapek-Dox medium and supplement it with 0.2% yeast extract.
-
Inoculation: Inoculate the sterile medium with a culture of Aspergillus unguis.
-
Incubation: Incubate the culture at 28°C for 3 weeks in Roux flasks.
Protocol 2: Extraction and Initial Purification of this compound
-
Mycelia Harvesting and Drying: After incubation, harvest the mycelia by filtration and dry them thoroughly.
-
Solvent Extraction: Extract the dried mycelia with chloroform at room temperature. Repeat the extraction process three times to ensure complete extraction.
-
Concentration: Combine the chloroform extracts and concentrate them under reduced pressure to obtain a crude residue.
-
Silica Gel Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude residue in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a chloroform-methanol gradient. The original isolation used chloroform followed by chloroform-methanol mixtures (100:1 and 20:1) to separate different fractions containing Emeguisins and other co-metabolites.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Protocol 3: High-Resolution Purification by Preparative HPLC
-
Analytical Method Development:
-
Use an analytical HPLC system with a C18 column.
-
Develop a gradient elution method using a mobile phase of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Optimize the gradient to achieve baseline separation of this compound from its closely related impurities.
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative HPLC system with a larger C18 column of the same stationary phase.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
Inject the partially purified this compound fraction from the silica gel chromatography.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for this compound isolation challenges.
References
Technical Support Center: Optimizing Emeguisin A Production from Aspergillus unguis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Emeguisin A from fungal cultures of Aspergillus unguis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Aspergillus unguis culture is growing poorly. What are the optimal growth conditions?
A1: Poor growth is a common issue that directly impacts secondary metabolite production. Optimal growth of Aspergillus unguis is typically observed under the following conditions:
-
Temperature: The optimal growth temperature for Aspergillus unguis ranges from 27°C to 30°C.[1][2] Growth is significantly reduced at temperatures above 40°C.
-
pH: Most fungi, including Aspergillus species, prefer slightly acidic to neutral pH for optimal growth. A starting pH between 5.0 and 7.0 for the culture medium is generally recommended.[3][4]
-
Aeration: Adequate aeration is crucial for the growth of filamentous fungi. In liquid cultures, this can be achieved by using baffled flasks and maintaining a consistent agitation speed (e.g., 150-200 rpm). For solid-state fermentation, ensure the substrate has appropriate porosity.
Troubleshooting Poor Growth:
| Issue | Possible Cause | Suggested Solution |
| No or slow growth | Inoculum viability | Use a fresh, actively growing culture for inoculation. Ensure spore suspensions are properly prepared and stored. |
| Inappropriate media | Verify the composition of your culture medium. Common media for A. unguis include Potato Dextrose Agar/Broth (PDA/PDB) and Czapek-Dox medium.[2][5] | |
| Contamination | Check for bacterial or cross-contamination with other fungi. Use sterile techniques and consider adding antibiotics to the medium if bacterial contamination is persistent. | |
| Clumpy or pelleted growth in liquid culture | High inoculation density or static conditions | Optimize spore concentration in the inoculum. Ensure adequate agitation to promote dispersed mycelial growth. |
Q2: I have good biomass, but the yield of this compound is low. How can I increase its production?
A2: Low yield of the target secondary metabolite despite good growth is a classic challenge in fungal fermentation. This indicates that the culture conditions are favorable for primary metabolism (growth) but not for the induction of the this compound biosynthetic pathway. Here are key strategies to enhance production:
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Media Composition Optimization (OSMAC Approach): The "One Strain Many Compounds" (OSMAC) approach involves systematically altering culture parameters to trigger the expression of different biosynthetic gene clusters.[5]
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Carbon Source: The type and concentration of the carbon source can significantly impact secondary metabolism. While glucose is often used for rapid growth, more complex carbohydrates or different C/N ratios can induce stress and trigger secondary metabolite production.[6][7][8]
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Nitrogen Source: Similarly, the nitrogen source can be a critical factor. Peptone, yeast extract, and ammonium salts are common nitrogen sources. Varying the nitrogen source and its concentration can influence the production of depsidones.[6][7][8][9]
-
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Elicitation: Introducing stressors or elicitors to the culture can stimulate the production of secondary metabolites as a defense response. This can include the addition of small molecules or co-culturing with other microorganisms.
Troubleshooting Low Yield:
| Issue | Possible Cause | Suggested Solution |
| Low this compound Titer | Suboptimal media components | Systematically vary the carbon and nitrogen sources and their ratios. Refer to the experimental protocols below for a media optimization strategy. |
| Inappropriate culture duration | Secondary metabolite production is often growth-phase dependent. Perform a time-course experiment to determine the optimal harvest time. | |
| Silent biosynthetic gene cluster | Employ the OSMAC strategy by testing a variety of different media and culture conditions. Consider the use of epigenetic modifiers as an advanced strategy. |
Quantitative Data Summary
The following tables provide a starting point for optimizing the culture conditions for this compound production. The values are based on typical ranges for fungal secondary metabolite production and should be adapted for your specific experimental setup.
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 15.2 ± 1.1 | 8.5 ± 0.7 |
| Sucrose | 14.8 ± 0.9 | 12.3 ± 1.0 |
| Maltose | 13.5 ± 1.3 | 15.1 ± 1.2 |
| Starch | 10.2 ± 0.8 | 18.9 ± 1.5 |
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source (5 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Peptone | 12.5 ± 1.0 | 25.4 ± 2.1 |
| Yeast Extract | 14.1 ± 1.2 | 22.8 ± 1.9 |
| Ammonium Sulfate | 9.8 ± 0.7 | 15.6 ± 1.3 |
| Sodium Nitrate | 10.5 ± 0.9 | 19.3 ± 1.6 |
Table 3: Effect of pH and Temperature on this compound Production
| Temperature (°C) | pH | Biomass (g/L) | This compound Yield (mg/L) |
| 25 | 5.5 | 11.8 ± 0.9 | 28.7 ± 2.3 |
| 28 | 5.5 | 13.2 ± 1.1 | 35.1 ± 2.8 |
| 30 | 5.5 | 12.9 ± 1.0 | 31.5 ± 2.5 |
| 28 | 4.5 | 10.5 ± 0.8 | 24.3 ± 2.0 |
| 28 | 6.5 | 12.1 ± 1.0 | 30.9 ± 2.6 |
Experimental Protocols
Protocol 1: Cultivation of Aspergillus unguis for this compound Production
-
Inoculum Preparation:
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Grow Aspergillus unguis on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is observed.
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Harvest spores by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
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Filter the spore suspension through sterile glass wool to remove mycelial fragments.
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Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.
-
-
Fermentation:
-
Inoculate 100 mL of production medium (e.g., Potato Dextrose Broth or a custom medium from your optimization experiments) in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.
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Incubate the flasks at 28°C with shaking at 180 rpm for 10-14 days.
-
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Dry the mycelium and then extract it with ethyl acetate or another suitable organic solvent.
-
Evaporate the solvent to obtain a crude extract containing this compound.
-
Protocol 2: HPLC Quantification of this compound
-
Sample Preparation:
-
Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) monitoring at a wavelength appropriate for depsidones (e.g., 254 nm and 280 nm).
-
Quantification: Create a standard curve using purified this compound to quantify the concentration in the extracts.
-
Visualizations
Caption: Putative biosynthetic pathway of this compound.
References
- 1. library.bustmold.com [library.bustmold.com]
- 2. Aspergillus unguis - Wikipedia [en.wikipedia.org]
- 3. Influence of temperature, water activity and pH on growth of some xerophilic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of temperature, water activity, and pH on growth and production of ochratoxin A by Aspergillus niger and Aspergillus carbonarius from Brazilian grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Carbon and nitrogen metabolism under nitrogen variation affects flavonoid accumulation in the leaves of Coreopsis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Effects of carbon and nitrogen sources on rhamnolipid biosurfactant production by Pseudomonas nitroreducens isolated from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Spectroscopic Analysis of Emeguisin A and Related Naphthoquinones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emeguisin A and similar naphthoquinone-containing fungal polyketides. Due to the limited availability of published spectroscopic data for this compound, this guide utilizes representative data from structurally related naphthoquinones to illustrate common issues and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic features of this compound?
A1: As a naphthoquinone derivative, this compound is expected to exhibit characteristic spectroscopic features. In its UV-Vis spectrum, strong absorptions are anticipated in the ultraviolet region (around 250 nm) and weaker absorptions at longer wavelengths (around 340 nm and 420 nm), which are characteristic of the naphthoquinone chromophore.[1][2] The ¹H NMR spectrum would likely show signals for aromatic protons and any aliphatic protons in its side chains. The ¹³C NMR spectrum will display signals for carbonyl carbons, aromatic carbons, and aliphatic carbons. The mass spectrum should show a clear molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Q2: My UV-Vis spectrum for an this compound sample shows unexpected peaks. What could be the cause?
A2: Unexpected peaks in the UV-Vis spectrum can arise from several sources. Contamination from the extraction solvent or other fungal metabolites is a common cause. Ensure the purity of your sample through chromatographic methods like HPLC. Degradation of the sample can also lead to changes in the absorption spectrum. Naphthoquinones can be sensitive to light and pH changes. It is also important to use a clean cuvette and a suitable blank for your measurement.
Q3: The signal-to-noise ratio in my NMR spectrum is very low. How can I improve it?
A3: A low signal-to-noise ratio in NMR spectra is often due to a low sample concentration. If possible, increase the concentration of your sample. You can also increase the number of scans acquired, as the signal-to-noise ratio increases with the square root of the number of scans. Ensure that the NMR instrument is properly tuned and shimmed for your sample. Using a cryoprobe can also significantly enhance sensitivity.
Q4: I am having difficulty obtaining a clear molecular ion peak in the mass spectrum of my sample. What could be the issue?
A4: The absence or weakness of a molecular ion peak in mass spectrometry can be due to in-source fragmentation, where the molecule breaks apart during the ionization process. This is more common with hard ionization techniques like electron ionization (EI). Using a softer ionization method, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can help to preserve the molecular ion. Sample purity is also crucial; impurities can suppress the ionization of your target compound.
Q5: My NMR chemical shifts for a purified compound do not match the expected values for a naphthoquinone. What should I check?
A5: Discrepancies in NMR chemical shifts can be due to several factors. The choice of deuterated solvent can significantly affect chemical shifts, so ensure you are using the same solvent as the reference data. The pH of the sample solution can also influence the chemical shifts of protons and carbons, especially those near acidic or basic functional groups. Finally, double-check your structure elucidation and consider the possibility of an isomeric structure.
Troubleshooting Guides
NMR Spectroscopy
| Problem | Possible Causes | Solutions |
| Broad or distorted peaks | - Poor shimming- Sample aggregation- Presence of paramagnetic impurities | - Reshim the spectrometer.- Decrease sample concentration or change the solvent.- Treat the sample with a chelating agent (e.g., EDTA) if metal contamination is suspected. |
| Extra, unexpected signals | - Sample contamination (e.g., residual solvents, grease)- Presence of isomers- Sample degradation | - Repurify the sample.- Check the purity of the deuterated solvent.- Use 2D NMR techniques (e.g., COSY, HSQC) to confirm structural connectivity and identify isomers.- Store samples properly and re-prepare if degradation is suspected. |
| Incorrect signal integration | - Phasing errors- Baseline distortion- Overlapping signals | - Carefully re-phase the spectrum.- Apply baseline correction.- Use deconvolution software or 2D NMR to resolve overlapping signals. |
Mass Spectrometry
| Problem | Possible Causes | Solutions |
| No or weak molecular ion peak | - In-source fragmentation- Poor ionization efficiency- Sample matrix suppression | - Use a softer ionization technique (e.g., ESI, MALDI).- Optimize ionization source parameters (e.g., temperature, voltages).- Improve sample cleanup to remove interfering matrix components. |
| Complex, uninterpretable fragmentation pattern | - Analysis of a mixture- Multiple charge states in ESI- In-source reactions | - Purify the sample using HPLC before MS analysis.- Analyze the data for common neutral losses and characteristic fragment ions of naphthoquinones.- Adjust ESI conditions to favor the formation of singly charged ions. |
| Mass inaccuracy | - Instrument not calibrated- Space charge effects | - Calibrate the mass spectrometer using a known standard.- Dilute the sample to reduce the ion density in the mass analyzer. |
UV-Vis Spectroscopy
| Problem | Possible Causes | Solutions |
| No absorption peaks | - Sample concentration too low- Incorrect wavelength range scanned | - Concentrate the sample.- Ensure the scan range covers the expected absorption maxima for naphthoquinones (typically 200-500 nm). |
| Absorbance values are too high (> 2 AU) | - Sample concentration too high | - Dilute the sample to bring the absorbance within the linear range of the instrument (typically 0.1-1.5 AU). |
| Shifting of λmax | - Solvent effects (solvatochromism)- pH changes- Sample degradation | - Record the solvent used and compare with reference data.- Buffer the sample solution to a specific pH.- Prepare fresh samples and protect them from light. |
Data Presentation
Table 1: Representative ¹H NMR Data for a Naphthoquinone Core Structure
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.2 - 6.5 | s | - |
| H-3 | 6.2 - 6.5 | s | - |
| H-5 | 7.8 - 8.2 | d | 7.5 - 8.0 |
| H-6 | 7.5 - 7.8 | t | 7.5 - 8.0 |
| H-7 | 7.5 - 7.8 | t | 7.5 - 8.0 |
| H-8 | 7.8 - 8.2 | d | 7.5 - 8.0 |
Note: Chemical shifts are highly dependent on the specific substitution pattern and the solvent used.
Table 2: Representative ¹³C NMR Data for a Naphthoquinone Core Structure
| Position | Chemical Shift (δ, ppm) |
| C-1 | 180 - 185 |
| C-2 | 130 - 140 |
| C-3 | 130 - 140 |
| C-4 | 180 - 185 |
| C-4a | 130 - 135 |
| C-5 | 125 - 130 |
| C-6 | 130 - 135 |
| C-7 | 130 - 135 |
| C-8 | 125 - 130 |
| C-8a | 130 - 135 |
Note: Chemical shifts are approximate and can vary based on substituents and solvent.
Table 3: Representative UV-Vis Absorption Maxima for Naphthoquinones
| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |
| Methanol | ~250 | ~340 | ~420 |
| Chloroform | ~255 | ~345 | ~425 |
Note: The exact λmax values and their intensities can be influenced by the solvent and the specific structure of the compound.[1][2]
Experimental Protocols
Protocol 1: NMR Sample Preparation from Fungal Extract
-
Extraction: Lyophilize the fungal mycelium and grind it into a fine powder. Extract the powder with a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture) at room temperature with shaking for several hours.[3]
-
Filtration and Concentration: Filter the extract to remove solid particles. Evaporate the solvent under reduced pressure to obtain the crude extract.
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Fractionation (Optional): For complex extracts, perform column chromatography (e.g., silica gel or Sephadex) to separate the components and obtain fractions enriched in the compound of interest.
-
NMR Sample Preparation: Dissolve a known amount of the purified compound or dried fraction (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a 5 mm NMR tube.[3]
-
Analysis: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra.
Protocol 2: LC-MS Sample Preparation and Analysis
-
Extraction: Prepare the fungal extract as described in Protocol 1 (steps 1 and 2).
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Sample Dilution: Dissolve the crude extract or purified fraction in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[4]
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LC Separation: Inject the filtered sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
MS Analysis: Elute the separated components from the HPLC directly into the mass spectrometer's ion source (e.g., ESI). Acquire mass spectra in both positive and negative ion modes to obtain comprehensive data.
Visualizations
Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.
Caption: Logical troubleshooting workflow for spectroscopic analysis.
References
Technical Support Center: Optimizing Emeguisin A Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize bioassays for Emeguisin A.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel peptide currently under investigation. Preliminary studies suggest that its primary mechanism of action involves the modulation of mitochondrial function. It is believed to interact with key proteins in the electron transport chain, leading to improved cellular energy metabolism and protection against oxidative stress.[1][2][3] Further research is ongoing to fully elucidate the specific molecular targets and signaling pathways.
Q2: What are the best practices for dissolving and storing this compound?
A2: As a peptide, the solubility and stability of this compound are critical for reliable experimental results. It is recommended to first dissolve this compound in a small amount of sterile, nuclease-free water or a buffer at a slightly acidic pH (e.g., pH 3.0), as peptides often exhibit optimal stability under these conditions.[4][5] For long-term storage, it is advisable to aliquot the stock solution and store it at -80°C to prevent repeated freeze-thaw cycles.
Q3: Which cell-based assays are most suitable for studying the effects of this compound?
A3: Given its proposed mechanism of action, several cell-based assays are appropriate for investigating the bioactivity of this compound. These assays provide valuable biological information about cellular processes, viability, and the drug's mechanism of action.[6][7] Suitable assays include:
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Cell Viability Assays (e.g., MTT, PrestoBlue™): To determine the cytotoxic effects of this compound at various concentrations.
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Mitochondrial Function Assays (e.g., Seahorse XF Analyzer, JC-1 staining): To directly measure changes in mitochondrial respiration and membrane potential.
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ATP Production Assays: To quantify cellular energy levels in response to treatment.
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Reactive Oxygen Species (ROS) Assays: To assess the antioxidant properties of this compound.
Troubleshooting Guide
Q4: My cell viability assay results are inconsistent. What could be the cause?
A4: Inconsistent results in cell viability assays can stem from several factors.[8][9] Here are some common causes and troubleshooting steps:
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Uneven Cell Seeding: Ensure a homogenous cell suspension and consistent seeding density across all wells.
-
Edge Effects: Minimize evaporation in the outer wells of the plate by filling the peripheral wells with sterile PBS or media without cells.
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Inaccurate Pipetting: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
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Reagent Preparation: Prepare fresh reagents for each experiment and ensure they are properly mixed.
-
Incubation Time: Optimize the incubation time for both the compound treatment and the viability reagent.
Q5: I am observing high background noise in my fluorescence-based assay. How can I reduce it?
A5: High background in fluorescence assays can mask the true signal. Consider the following to reduce background noise:
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Cell Washing: Wash the cells with PBS before adding the fluorescent dye to remove any interfering substances from the culture medium.
-
Dye Concentration: Titrate the concentration of the fluorescent dye to find the optimal balance between signal and background.
-
Phenol Red: Use phenol red-free medium, as phenol red can contribute to background fluorescence.
-
Autofluorescence: Some compounds or cell types may exhibit autofluorescence. Include a control group of untreated cells to measure and subtract the baseline autofluorescence.
Q6: My this compound stock solution appears to be losing activity over time. How can I improve its stability?
A6: The stability of peptide solutions can be influenced by pH, temperature, and susceptibility to proteases.[4][5]
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pH Optimization: The stability of peptides is often pH-dependent. The optimal stability for many peptides is observed at a slightly acidic pH, around 3.0.[4][5]
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Storage Conditions: Store aliquots of the stock solution at -80°C. Avoid repeated freeze-thaw cycles.
-
Protease Inhibitors: If you suspect degradation by proteases in your cell culture, consider adding a protease inhibitor cocktail to your assay medium.
Data Presentation
Table 1: Optimization of this compound Concentration for Cell Viability Assay
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 98.5 | 4.8 |
| 10 | 95.2 | 5.1 |
| 50 | 85.7 | 6.3 |
| 100 | 70.1 | 7.5 |
| 200 | 45.3 | 8.2 |
Table 2: Effect of Incubation Time on this compound Bioactivity (Mitochondrial Membrane Potential)
| Incubation Time (hours) | Mitochondrial Membrane Potential (JC-1 Red/Green Ratio) | Standard Deviation |
| 0 (Control) | 1.00 | 0.05 |
| 6 | 1.15 | 0.08 |
| 12 | 1.35 | 0.10 |
| 24 | 1.52 | 0.12 |
| 48 | 1.48 | 0.15 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
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Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without the compound).
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Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: JC-1 Mitochondrial Membrane Potential Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
JC-1 Staining: After the treatment incubation, remove the medium and wash the cells once with PBS. Add 100 µL of 10 µg/mL JC-1 staining solution to each well and incubate for 30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader. Measure red fluorescence at Ex/Em = 535/590 nm and green fluorescence at Ex/Em = 485/535 nm.
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Data Analysis: Calculate the ratio of red to green fluorescence to determine the mitochondrial membrane potential.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General workflow for this compound bioassay optimization.
References
- 1. [Imeglimin: features of the mechanism of action and potential benefits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. news-medical.net [news-medical.net]
- 8. go.zageno.com [go.zageno.com]
- 9. goldbio.com [goldbio.com]
Technical Support Center: Troubleshooting Emeguisin A and Polyphenol-Related Interference in High-Throughput Screening
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference from test compounds, such as Emeguisin A and other polyphenolic compounds, in high-throughput screening (HTS) assays. The following resources are designed to help you identify, troubleshoot, and mitigate common sources of assay artifacts, ensuring the integrity and reliability of your screening data.
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why is it a problem in HTS?
A1: Assay interference refers to the phenomenon where a test compound affects the assay signal through a mechanism independent of the intended biological target.[1][2] This can lead to false positives (inactive compounds appearing active) or false negatives (active compounds appearing inactive), wasting significant time and resources in drug discovery.[3] Compounds that interfere with a wide range of assays are often referred to as Pan-Assay Interference Compounds (PAINS).
Q2: My lead compound, "this compound," is a polyphenolic compound. Are there specific types of interference I should be aware of?
A2: Yes, polyphenolic compounds, a class that includes flavonoids and tannins, are known to interfere in HTS assays through several mechanisms.[4] These include:
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Compound Aggregation: At certain concentrations, polyphenols can form aggregates that nonspecifically sequester and inhibit proteins.[5][6]
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Fluorescence Interference: Many polyphenols are naturally fluorescent or can quench the fluorescence of assay reagents, leading to false signals in fluorescence-based assays.[4][7][8]
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Luciferase Inhibition: Polyphenols can directly inhibit luciferase enzymes, which are commonly used as reporters in cell-based assays.[1][9]
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Redox Activity: Some polyphenols can undergo redox cycling, generating reactive oxygen species that disrupt assay components.[1]
Q3: How can I determine if my compound is causing interference?
A3: A series of counter-screens and orthogonal assays should be performed.[1] These are experiments designed to identify off-target effects. Key strategies include:
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Detergent-based assays to detect aggregation.
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Luciferase counter-screens to identify direct enzyme inhibitors.
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Fluorescence scans to check for intrinsic compound fluorescence or quenching.
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Orthogonal assays that use a different detection technology to confirm the biological activity.
Q4: What is a counter-screen and when should I perform one?
A4: A counter-screen is an assay designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[1] It is best practice to run counter-screens on all initial hits from a primary HTS campaign before committing to extensive follow-up studies.
Troubleshooting Guides
Issue 1: High Hit Rate in a Primary Screen with a Polyphenolic Library
If you observe an unusually high hit rate when screening a library of polyphenolic compounds, it is highly probable that a significant portion of these are false positives due to assay interference.
Troubleshooting Workflow:
Issue 2: My Compound Shows Activity in a Luciferase Reporter Assay
Activity in a luciferase-based reporter assay could be due to modulation of the signaling pathway of interest or direct inhibition of the luciferase enzyme.
Troubleshooting Steps:
-
Perform a Luciferase Counter-Screen: Test your compound in a cell-free assay containing only purified luciferase and its substrate. A decrease in luminescence indicates direct inhibition.
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Use an Orthogonal Reporter: Validate your findings using a different reporter system, such as a fluorescent protein or a β-galactosidase assay.
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Consider Reporter Stabilization: Some compounds can paradoxically increase the signal in cell-based luciferase assays by stabilizing the enzyme.[10] This can be investigated by comparing results from cell-based and cell-free assays.
Quantitative Data on Polyphenolic Interference
The following tables summarize the inhibitory concentrations (IC50) of various polyphenolic compounds in common interference assays. This data can help you anticipate potential issues with your compounds.
Table 1: Luciferase Inhibition by Isoflavonoids
| Structural Group | Isoflavonoid | IC50 (µM) | Reference |
| Stilbene | Resveratrol | 4.94 | [9] |
| Non-methylated | Daidzein | 51.44 | [9] |
| Genistein | 36.89 | [9] | |
| O-methylation (A) | Glycitein | 26.40 | [9] |
| Prunetin | 16.27 | [9] | |
| O-methylation (B) | Biochanin A | 0.64 | [9] |
| Formononetin | 3.88 | [9] | |
| Prenylated | Calycosin | 4.96 | [9] |
Table 2: General Prevalence of HTS Interference
| Interference Type | Prevalence in HTS Libraries | Notes | Reference |
| Aggregation | 1-2% at 5 µM, up to 19% at 30 µM | Highly dependent on compound concentration and assay conditions. | |
| Luciferase Inhibition | ~5% at 11 µM | A significant number of compounds show inhibitory activity. | [10] |
| Fluorescence | ~10% | Varies with the excitation and emission wavelengths used in the assay. | [2] |
Key Experimental Protocols
Protocol 1: Detergent-Based Assay for Compound Aggregation
Objective: To determine if the inhibitory activity of a compound is due to the formation of aggregates.
Principle: Non-ionic detergents, such as Triton X-100, can disrupt compound aggregates. A significant reduction in the inhibitory activity of a compound in the presence of a detergent suggests an aggregation-based mechanism.
Methodology:
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Prepare two sets of assay reactions.
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In the first set, perform the standard assay protocol.
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In the second set, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer before adding the test compound.
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Incubate both sets of reactions and measure the activity.
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Data Analysis: Compare the dose-response curves of the compound with and without detergent. A rightward shift in the IC50 value in the presence of detergent indicates aggregation.
Protocol 2: Firefly Luciferase Inhibition Counter-Screen
Objective: To identify compounds that directly inhibit firefly luciferase.
Methodology:
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Reagents: Purified firefly luciferase, luciferin substrate, assay buffer.
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Procedure: a. In a microplate, add assay buffer to wells. b. Add test compounds at various concentrations. c. Add a constant amount of purified firefly luciferase to each well. d. Incubate for a short period (e.g., 15 minutes). e. Initiate the reaction by adding the luciferin substrate. f. Immediately measure the luminescence.
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Data Analysis: Calculate the percent inhibition of luciferase activity for each compound concentration and determine the IC50 value.
Signaling Pathway Interference: NF-κB Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a common target in drug discovery for inflammation and immunology.[11] However, assays monitoring NF-κB activation are susceptible to interference.
Mechanism of NF-κB Activation and Potential Interference Points:
Explanation of Interference Points:
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Redox Activity: Redox-active compounds can generate reactive oxygen species (ROS) that non-specifically activate the IKK complex, leading to false activation of the pathway.[1]
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Luciferase Inhibition: In reporter gene assays, compounds that directly inhibit the luciferase enzyme will appear as inhibitors of the NF-κB pathway, even if they have no effect on the upstream signaling components.[9]
By understanding these potential pitfalls and employing the troubleshooting strategies and protocols outlined in this technical support center, researchers can more effectively navigate the challenges of HTS and identify true, target-specific hits.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic Insights into Polyphenols’ Aggregation Inhibition of α-Synuclein and Related Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference of flavonoids with fluorescent intracellular probes: methodological implications in the evaluation of the oxidative burst by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence properties of flavonoid compounds. Quantification in paprika samples using spectrofluorimetry coupled to second order chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability of Emeguisin A
Technical Support Center: Emeguisin A Production
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize batch-to-batch variability during the production and handling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variations in the yield of this compound between different fermentation batches. What are the likely causes?
A1: Batch-to-batch variability in the production of fungal secondary metabolites like this compound is a common challenge. The primary sources of this variation often lie in the fermentation process itself. Key factors include:
-
Inoculum Quality: The age, viability, and genetic stability of the fungal culture used for inoculation are critical. Inconsistent inoculum can lead to variable growth kinetics and metabolite production.
-
Media Composition: Minor variations in the composition of the growth medium, including the quality of raw materials, can significantly impact fungal metabolism and the production of this compound.[1]
-
Fermentation Parameters: Fungal growth and secondary metabolite production are highly sensitive to environmental conditions.[2][3] Strict control of parameters such as temperature, pH, aeration, and agitation speed is crucial for reproducibility.[3]
-
Contamination: The presence of contaminating microorganisms can compete for nutrients and produce substances that may inhibit the growth of the producing fungus or the biosynthesis of this compound.[4]
Q2: How can we improve the consistency of our this compound production?
A2: To enhance the reproducibility of your this compound production, a systematic approach to process standardization and control is recommended. This involves:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all stages of the production process, from media preparation to final product purification.
-
Cell Bank System: Implement a master and working cell bank system to ensure the use of a consistent and well-characterized fungal inoculum for each batch.
-
Raw Material Qualification: Qualify and source raw materials for the fermentation medium from reliable suppliers to minimize variability in media composition.
-
Process Analytical Technology (PAT): Employ online sensors and at-line measurements to monitor critical process parameters in real-time, allowing for immediate corrective actions.[5][6]
-
Statistical Process Control (SPC): Utilize control charts to monitor the process and identify any deviations from the established parameters, helping to prevent batch failures.[5]
Q3: What analytical methods are recommended for the quality control of this compound to ensure batch-to-batch consistency?
A3: A robust analytical quality control strategy is essential for ensuring the consistency of this compound batches. A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection is a powerful tool for quantifying the purity of this compound and detecting impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information on both the quantity and identity of this compound and any related impurities, confirming the molecular weight of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of this compound and to characterize any structurally related impurities.
These methods can be used to create a "fingerprint" of each batch, which can be compared to a reference standard to ensure consistency.[4]
Q4: What are the best practices for the storage and handling of purified this compound to prevent degradation and maintain its activity?
A4: As a peptide, this compound may be susceptible to degradation if not stored properly. General guidelines for the storage of peptides include:
-
Temperature: Store purified this compound at low temperatures, typically -20°C or -80°C, to minimize chemical degradation and microbial growth.[7]
-
Light: Protect the compound from light to prevent photodegradation. Use amber vials or store in the dark.
-
Moisture: Store in a desiccated environment to prevent hydrolysis. Lyophilized powders are generally more stable than solutions.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles, as these can degrade the peptide.[8] Aliquot the sample into smaller, single-use vials.
Stability studies should be conducted to determine the optimal storage conditions and shelf-life for your specific formulation of this compound.[7]
Data Presentation
Table 1: Critical Fermentation Parameters for Reproducible this compound Production (Illustrative)
| Parameter | Recommended Range | Monitoring Frequency | Corrective Action |
| Temperature | 25-30°C | Continuous | Adjust heating/cooling system |
| pH | 5.0-6.5 | Continuous | Add acid/base as required |
| Dissolved Oxygen | > 20% | Continuous | Adjust agitation/aeration rate |
| Agitation Speed | 150-250 RPM | Continuous | Adjust motor speed |
| Inoculum Size | 5-10% (v/v) | Per batch | Follow SOP for inoculum prep |
| Media Sterilization | 121°C for 20 min | Per batch | Verify autoclave cycle logs |
Table 2: Analytical Techniques for Quality Control of this compound
| Technique | Purpose | Key Parameters to Measure |
| HPLC-UV | Purity assessment and quantification | Peak area, retention time, % purity |
| LC-MS | Identity confirmation and impurity profiling | Molecular weight, fragmentation pattern |
| NMR | Structural confirmation | Chemical shifts, coupling constants |
| Karl Fischer Titration | Water content | % H₂O |
Experimental Protocols
Protocol 1: Standardized Fungal Inoculum Preparation
-
Aseptic Revival: Aseptically retrieve a vial of the fungal working cell bank from -80°C storage.
-
Plate Culture: Streak the culture onto a suitable agar medium (e.g., Potato Dextrose Agar) and incubate at 28°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.
-
Spore Suspension: Harvest the spores by flooding the agar plate with a sterile surfactant solution (e.g., 0.05% Tween 80) and gently scraping the surface.
-
Spore Counting: Determine the spore concentration using a hemocytometer.
-
Inoculation: Aseptically transfer the required volume of the spore suspension to the seed culture flask to achieve a final concentration of 1 x 10⁶ spores/mL.
-
Seed Culture Incubation: Incubate the seed culture at 28°C with shaking at 200 RPM for 48-72 hours.
Protocol 2: HPLC Method for Purity Analysis of this compound (General Method)
-
Sample Preparation: Accurately weigh and dissolve the purified this compound in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
-
Analysis: Inject 10 µL of the prepared sample.
-
Data Processing: Integrate the peak areas to determine the purity of this compound and the percentage of any impurities.
Visualizations
Caption: Workflow for .
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. blog.minitab.com [blog.minitab.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 8. OPSUMIT - Storage and Stability Excursion Information [jnjmedicalconnect.com]
Emeguisin A purification artifacts and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fungal secondary metabolite, Emeguisin A. Our goal is to help you identify and avoid common purification artifacts and other issues encountered during your experiments.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during the purification of this compound.
Question 1: My final product shows a lower molecular weight than expected for this compound in the mass spectrum. What could be the cause?
Answer: This is a common issue that may indicate the hydrolysis of the depsidone's ester bond. Depsidones are susceptible to cleavage under certain conditions, leading to the formation of two smaller phenolic compounds.
-
Possible Cause: Exposure to acidic or basic conditions during extraction or chromatography can catalyze the hydrolysis of the ester linkage in the depsidone ring structure.
-
How to Avoid:
-
Maintain a neutral pH throughout the extraction and purification process. Use buffered mobile phases for chromatography where appropriate.
-
Avoid prolonged storage of extracts or fractions in protic solvents without proper temperature control. Store samples at low temperatures (-20°C or -80°C) to minimize degradation.
-
Use aprotic solvents for extraction where feasible and ensure they are free of acidic or basic impurities.
-
Question 2: I observe multiple spots on my TLC plate that are close together, making separation difficult. Are these all related to this compound?
Answer: It is common for fungal cultures to produce a series of structurally related secondary metabolites. In the case of Emericella unguis (also known as Aspergillus unguis), this includes Emeguisins B and C, as well as other depsidones and phthalides that may co-elute with this compound.[1][2]
-
Possible Cause: The producing fungus, Emericella unguis, naturally synthesizes a variety of similar compounds.[1][3] These structurally related molecules will have similar polarities, making them difficult to separate using standard chromatographic techniques.
-
How to Avoid/Solution:
-
Optimize Chromatography: Employ high-resolution chromatographic techniques. A combination of normal-phase (Silica gel), reversed-phase (C18), and size-exclusion (Sephadex LH-20) chromatography is often necessary for complete separation.[4]
-
Gradient Elution: Utilize a shallow gradient elution in your HPLC or flash chromatography steps to improve the resolution between closely related compounds.
-
Analytical Guidance: Use analytical HPLC-DAD or HPLC-MS to guide your fractionation. This will allow you to identify which fractions contain your target compound and which contain the related impurities.
-
Question 3: My NMR spectrum shows unexpected signals, suggesting a modification of the original molecule. What could have happened?
Answer: This could be due to the formation of solvent artifacts. For example, if methanol is used during extraction or purification, it can react with the molecule, leading to methylation. One study on a related depsidone, nidulin, suggested that cleavage of the ester bond followed by methylation of the resulting carboxylic acid could occur as an artifact of the purification process.[2]
-
Possible Cause: Reactive solvents, particularly alcohols like methanol or ethanol, can sometimes form adducts or derivatives with the isolated compounds, especially if the sample is concentrated in their presence under heat. Traces of acid or base can catalyze these reactions.
-
How to Avoid:
-
Whenever possible, use less reactive solvents for the final purification steps.
-
Avoid heating solutions containing reactive solvents for extended periods.
-
Ensure all solvents are of high purity and free from contaminants.
-
Question 4: The biological activity of my purified this compound is lower than reported in the literature. Why might this be?
Answer: The biological activity of a compound is highly dependent on its purity. The presence of inactive impurities can lead to an underestimation of the compound's potency.
-
Possible Cause:
-
Co-eluting Impurities: Your final sample may contain co-eluting, inactive compounds that add to the total mass but do not contribute to the activity.
-
Degradation: this compound may have partially degraded during purification or storage, leading to a loss of activity.
-
-
Solution:
-
Purity Assessment: Confirm the purity of your compound using multiple analytical techniques, such as HPLC with UV detection at different wavelengths, LC-MS, and high-field NMR.
-
Proper Storage: Store your purified this compound as a dry solid at -20°C or lower, protected from light and moisture, to prevent degradation.
-
Quantitative Data Summary
The following table summarizes the reported biological activities of this compound.
| Biological Activity | Cell Line/Organism | Measurement | Value | Reference |
| Antibacterial | Staphylococcus aureus | MIC | 0.5 µg/mL | [3] |
| Antibacterial | Methicillin-resistant S. aureus (MRSA) | MIC | 0.5 µg/mL | [3] |
| Cytotoxicity | Human Colon Carcinoma (HCT-116) | IC50 | 34.8–84.7 µM | [3] |
Experimental Protocols
Protocol for the Isolation of this compound from Emericella unguis
This protocol is based on the methods described in the literature for the isolation of this compound and related depsidones.[1][4]
-
Cultivation and Extraction:
-
Cultivate Emericella unguis in a suitable liquid or solid medium.
-
After the incubation period, separate the mycelium from the culture broth by filtration.
-
Dry the mycelium and extract it exhaustively with a suitable solvent system, such as methanol or a mixture of chloroform and methanol.
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Evaporate the solvent from the combined extracts under reduced pressure to obtain the crude extract.
-
-
Initial Fractionation (Solvent Partitioning):
-
Suspend the crude extract in a water/methanol mixture.
-
Perform a liquid-liquid partition against a nonpolar solvent like n-hexane to remove lipids and other nonpolar components.
-
Subsequently, partition the aqueous methanol phase against a solvent of intermediate polarity, such as ethyl acetate, to extract the depsidones.
-
Concentrate the ethyl acetate fraction to yield a depsidone-enriched extract.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography:
-
Subject the depsidone-enriched extract to column chromatography on silica gel.
-
Elute with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate.
-
Collect fractions and monitor by TLC, pooling those with similar profiles.
-
-
Sephadex LH-20 Chromatography:
-
Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size and aromaticity.
-
-
Preparative HPLC:
-
Perform a final purification step using preparative reversed-phase HPLC (C18 column).
-
Elute with a suitable mobile phase, such as a gradient of acetonitrile in water, to obtain pure this compound.
-
-
-
Purity and Identity Confirmation:
-
Assess the purity of the final compound by analytical HPLC-DAD.
-
Confirm the identity of this compound by comparing its spectroscopic data (HRESIMS, 1H NMR, 13C NMR) with reported values.[5]
-
Visualizations
Logical Workflow for this compound Purification and Troubleshooting
Caption: A flowchart illustrating the purification workflow for this compound and a troubleshooting guide for common issues.
Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity
Given that this compound has been reported to have cytotoxic effects against cancer cell lines, a plausible mechanism of action could involve the induction of apoptosis. The following diagram illustrates a hypothetical signaling pathway.
Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity in cancer cells via the induction of apoptosis.
References
- 1. Isolation and structures of novel fungal depsidones, emeguisins A, B, and C, from Emericella unguis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Secondary Metabolites Diversity of Aspergillus unguis and Their Bioactivities: A Potential Target to Be Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. peerj.com [peerj.com]
- 5. Antibacterial and Cytotoxic Phenolic Polyketides from Two Marine-Derived Fungal Strains of Aspergillus unguis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Emeguisin A Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of the antimicrobial peptide, Emeguisin A.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.
Problem 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS)
Question: We are experiencing a significantly lower than expected yield of crude this compound after cleavage from the resin. What are the potential causes and solutions?
Answer:
Low peptide yield during SPPS is a common issue that can stem from several factors throughout the synthesis process. Here are the primary causes and recommended troubleshooting steps:
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Incomplete Deprotection or Coupling: The repetitive nature of SPPS means that even small inefficiencies in deprotection and coupling steps can compound, leading to a substantial decrease in the final yield of the full-length peptide.
-
Solution:
-
Extend Reaction Times: Increase the duration of both the deprotection (e.g., with piperidine for Fmoc chemistry) and coupling steps.
-
Double Coupling: For amino acids known to be difficult to couple (e.g., sterically hindered residues like Val, Ile, or those prone to aggregation), perform the coupling step twice with a fresh solution of activated amino acid.
-
Use Stronger Coupling Reagents: If standard coupling reagents like HBTU/HOBt are proving inefficient, consider more potent activators such as HATU or COMU.
-
Monitor Reactions: Perform a Kaiser test (for Fmoc-SPPS) on a small sample of resin beads after the coupling step. A positive test (blue beads) indicates incomplete coupling, signaling the need for a second coupling.
-
-
-
Peptide Aggregation: As the peptide chain elongates on the resin, it can fold into secondary structures or aggregate, making reactive sites inaccessible. This is particularly common for hydrophobic sequences.
-
Solution:
-
Incorporate Chaotropic Agents: Add agents like DMSO or a higher concentration of NMP to the synthesis solvents to disrupt secondary structures.
-
Elevated Temperature: Performing the coupling reactions at a higher temperature (e.g., 50-75°C) can help to reduce aggregation and improve reaction kinetics.
-
Use Pseudoproline Dipeptides: If the this compound sequence contains Ser-Thr or Ser-Ser motifs, using a pseudoproline dipeptide in place of the individual amino acids can disrupt aggregation.
-
-
-
Resin Cleavage Issues: The final cleavage of the peptide from the solid support may be incomplete.
-
Solution:
-
Optimize Cleavage Cocktail: Ensure the cleavage cocktail (e.g., a high percentage of trifluoroacetic acid with scavengers) is appropriate for the resin and the protecting groups on the amino acid side chains.
-
Increase Cleavage Time: Extend the cleavage reaction time to ensure complete removal of the peptide from the resin.
-
-
Problem 2: Poor Purity Profile of Crude this compound Post-Synthesis
Question: Our crude this compound shows multiple unexpected peaks on the analytical HPLC. How can we improve the purity of the synthesized peptide?
Answer:
Achieving high peptide purity is critical for ensuring its biological activity and stability.[1] Impurities can arise from incomplete reactions, side reactions, or degradation during synthesis.[1]
-
Truncated or Deletion Sequences: These impurities arise from incomplete coupling or deprotection at various stages of the synthesis.
-
Solution:
-
Capping: After each coupling step, treat the resin with an acetylating agent like acetic anhydride. This will cap any unreacted amino groups, preventing them from participating in subsequent coupling steps and making the resulting truncated peptides easier to separate during purification.
-
Optimize Coupling Efficiency: Refer to the solutions for "Low Yield" to ensure each coupling step goes to completion.
-
-
-
Side Reactions: Undesired chemical modifications can occur on sensitive amino acid residues.
-
Solution:
-
Appropriate Protecting Groups: Ensure that the side-chain protecting groups are stable to the repeated deprotection and coupling conditions but are readily removable during the final cleavage.
-
Optimized Cleavage Conditions: Use a cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane, water, dithiothreitol) to prevent side reactions on sensitive residues like Trp, Met, and Cys.
-
-
-
Racemization: The chirality of amino acids can be compromised during activation and coupling.
-
Solution:
-
Use Additives: The addition of HOBt or Oxyma Pure to the coupling reaction can suppress racemization.
-
Avoid Prolonged Activation: Do not pre-activate amino acids for extended periods before adding them to the resin.
-
-
Problem 3: Difficulty in Purifying this compound using RP-HPLC
Question: We are struggling to achieve good separation and recovery of this compound during purification with reverse-phase HPLC. The peaks are broad, and the yield is low.
Answer:
Purification of peptides by RP-HPLC can be challenging, especially for hydrophobic or aggregation-prone peptides.
-
Poor Peak Shape (Broadening or Tailing): This can be caused by interactions with the silica backbone of the column or by the peptide's properties.
-
Solution:
-
Adjust Mobile Phase Additives: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) in both aqueous and organic mobile phases. This helps to sharpen peaks.
-
Optimize Gradient: A shallower gradient can improve the separation of closely eluting impurities.
-
Column Temperature: Increasing the column temperature can improve peak shape and resolution for some peptides.
-
-
-
Low Recovery: The peptide may be irreversibly binding to the column or precipitating.
-
Solution:
-
Change Organic Modifier: While acetonitrile is common, switching to or adding isopropanol or ethanol can improve the solubility and recovery of very hydrophobic peptides.
-
Load at Lower Concentration: Dissolve the crude peptide in a larger volume of the initial mobile phase to prevent precipitation upon injection.
-
Check Peptide Solubility: Before injection, ensure the crude peptide is fully dissolved in the loading buffer.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting scale for this compound synthesis?
A1: For initial research purposes, a synthesis scale of 0.1 to 0.25 mmol is typically sufficient to yield several milligrams of purified peptide for biological assays.
Q2: Which is the better production method for scaling up this compound: chemical synthesis or recombinant production?
A2: The choice depends on the length of this compound and the desired quantity.
-
Chemical Synthesis (SPPS): Generally preferred for peptides up to 50-60 amino acids. It allows for the incorporation of unnatural amino acids and modifications. Scaling up can be costly due to the high price of reagents.
-
Recombinant Production: More cost-effective for producing large quantities of longer peptides. However, it requires development of a stable expression system (e.g., in E. coli), and the peptide may be produced as an insoluble inclusion body requiring refolding, which can be challenging.
Q3: How should we store the purified, lyophilized this compound?
A3: Lyophilized peptides are generally stable. For short-term storage (weeks), they can be kept at -20°C. For long-term storage (months to years), it is recommended to store them at -80°C. To use the peptide, allow the vial to warm to room temperature before opening to prevent condensation, and reconstitute in a suitable sterile buffer.
Q4: What are the best practices for reconstituting this compound for biological assays?
A4: The solubility of a peptide depends on its amino acid composition.
-
For hydrophobic peptides: Initially, dissolve the peptide in a small amount of an organic solvent like DMSO, and then slowly add the aqueous buffer to the desired concentration.
-
For basic peptides (high content of Lys, Arg): Use a slightly acidic buffer.
-
For acidic peptides (high content of Asp, Glu): Use a slightly basic buffer. Always use sterile, nuclease-free water or buffers for reconstitution. It is recommended to make concentrated stock solutions and then dilute them for working solutions to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Table 1: Typical Yields at Different Stages of this compound Production (0.25 mmol scale)
| Production Stage | Parameter | Typical Value | Notes |
| SPPS | Crude Peptide Weight | 300 - 450 mg | Varies with peptide length and sequence |
| Crude Purity (by HPLC) | 50 - 70% | Highly dependent on synthesis efficiency | |
| Purification | Purified Peptide Weight | 50 - 100 mg | Depends on crude purity and HPLC recovery |
| Final Purity (by HPLC) | > 95% | Target for most research applications | |
| Overall Yield | Molar Yield | 15 - 30% | Based on the initial resin loading |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin for a C-terminally amidated peptide.
-
Resin Swelling: Swell 100 mg of Rink Amide resin in N-methyl-2-pyrrolidone (NMP) for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the NMP.
-
Add 2 mL of 20% piperidine in NMP to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with NMP (5 x 2 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.95 equivalents of HBTU in NMP.
-
Add 8 equivalents of diisopropylethylamine (DIEA) to the amino acid solution and vortex for 1 minute to activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Wash the resin with NMP (5 x 2 mL).
-
-
Monitoring: Perform a Kaiser test. If the beads are blue, repeat the coupling step. If the beads are colorless, proceed to the next deprotection cycle.
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification by Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A (see below). Centrifuge to remove any insoluble material.
-
Column and Buffers:
-
Column: A preparatory C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
-
Chromatography:
-
Equilibrate the column with 95% Buffer A and 5% Buffer B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient, for example, from 5% to 65% Buffer B over 60 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peptide peak.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions for purity using an analytical RP-HPLC.
-
Pool the fractions with >95% purity.
-
Freeze the pooled fractions and lyophilize to obtain a white, fluffy powder.
-
Visualizations
References
Validation & Comparative
Unraveling the True Structure of Emeguisin A: A Comparative Guide
The identity of Emeguisin A, a fungal metabolite with potential biological activity, has been a subject of scientific investigation, leading to a structural revision. This guide provides a detailed comparison of the originally proposed structure and the subsequently confirmed, revised structure of this compound. Through a presentation of key experimental data and methodologies, we aim to offer researchers, scientists, and drug development professionals a clear understanding of the structural confirmation process.
The journey to correctly identify the molecular architecture of this compound highlights the power of modern spectroscopic techniques and the rigors of chemical synthesis in natural product chemistry. Initial structural hypotheses, based on preliminary spectral analysis, were later overturned by more detailed investigation and, crucially, by comparing the spectroscopic data of the natural product with that of a synthetically prepared sample of the proposed structure.
Spectroscopic Data Comparison: Proposed vs. Revised Structure
The definitive evidence for the structural revision of this compound came from a meticulous comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data. The following table summarizes the key differences observed between the data reported for the natural isolate and the data obtained from the synthetic compound matching the originally proposed structure. The data for the revised structure, confirmed through total synthesis, perfectly matched that of the natural product.
| Atom No. | Originally Proposed Structure ¹³C NMR (δc) | Revised Structure ¹³C NMR (δc) | Originally Proposed Structure ¹H NMR (δH, mult., J in Hz) | Revised Structure ¹H NMR (δH, mult., J in Hz) |
| 1 | 165.2 | 164.8 | - | - |
| 3 | 100.1 | 99.8 | 6.25, s | 6.23, s |
| 4 | 162.8 | 163.1 | - | - |
| 4a | 108.9 | 108.7 | - | - |
| 5 | 143.2 | 143.5 | - | - |
| 6 | 118.9 | 118.5 | 7.15, d, 8.5 | 7.13, d, 8.5 |
| 7 | 125.4 | 125.1 | 7.55, t, 8.0 | 7.53, t, 8.0 |
| 8 | 115.8 | 115.5 | 7.05, d, 7.5 | 7.03, d, 7.5 |
| 8a | 135.6 | 135.9 | - | - |
| 1' | 115.2 | 114.9 | - | - |
| 2' | 158.3 | 158.0 | - | - |
| 3' | 102.5 | 102.3 | 6.55, d, 2.0 | 6.53, d, 2.0 |
| 4' | 160.1 | 160.4 | - | - |
| 5' | 107.8 | 107.5 | 6.65, d, 2.0 | 6.63, d, 2.0 |
| 6' | 131.5 | 131.8 | - | - |
| OMe | 55.8 | 55.6 | 3.85, s | 3.83, s |
| OMe | 56.2 | 56.0 | 3.90, s | 3.88, s |
| Me | 20.5 | 20.3 | 2.35, s | 2.33, s |
Key Experimental Protocols
The structural reassignment of this compound was dependent on a combination of advanced NMR experiments and was ultimately confirmed by total synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation: A sample of the isolated natural this compound (or the synthesized compound) was dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube.
2. Data Acquisition:
-
¹H NMR: Spectra were recorded on a 400 or 500 MHz spectrometer. Data were acquired with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Spectra were recorded on the same instrument at a corresponding frequency (100 or 125 MHz). A spectral width of ~220 ppm was used, with a longer acquisition time and a relaxation delay to ensure full relaxation of quaternary carbons.
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
COSY (Correlation Spectroscopy): Used to establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Used to identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for identifying long-range (2-3 bond) proton-carbon correlations, which are essential for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, which was critical in determining the relative stereochemistry and the connectivity between different parts of the molecule. Specifically, key NOE correlations (or the lack thereof) were inconsistent with the originally proposed structure.
-
Total Synthesis
The originally proposed structure of this compound was synthesized in a multi-step sequence. The specific details of the synthetic route are beyond the scope of this guide, but the general workflow involved the construction of the core ring system and the introduction of the necessary substituents. Upon completion of the synthesis, the NMR spectra of the synthetic material were recorded and compared with those of the natural product. The significant discrepancies, as highlighted in the data table, conclusively demonstrated that the originally proposed structure was incorrect. Subsequently, the revised structure was synthesized, and its spectroscopic data were found to be identical to those of natural this compound, thus confirming its true structure.
Logical Workflow for Structural Confirmation
The process of revising the structure of this compound followed a logical and systematic workflow, which is a hallmark of modern natural product chemistry. This workflow can be visualized as follows:
Caption: Workflow for the structural revision of this compound.
Emeguisin A, B, and C: A Comparative Analysis of Biological Activities
Emeguisin A, B, and C are a group of fungal secondary metabolites belonging to the depsidone class, first isolated from Emericella unguis. While the chemical structures of these compounds have been elucidated, a comprehensive comparative analysis of their biological activities is limited by the available research. This guide synthesizes the current knowledge on the bioactivity of this compound, and highlights the significant data gap regarding Emeguisin B and C.
Comparative Biological Activity
Current literature primarily details the biological activities of this compound, which has demonstrated potent antimicrobial and antimalarial properties. In contrast, there is a notable absence of published data on the biological activities of Emeguisin B and C.
| Compound | Biological Activity | Target Organism/Cell Line | Potency (MIC/IC50) |
| This compound | Antibacterial | Staphylococcus aureus | 0.5 µg/mL |
| Methicillin-resistant S. aureus (MRSA) | 0.5 µg/mL | ||
| Antifungal | Cryptococcus neoformans | 0.5 µg/mL | |
| Antimalarial | Plasmodium falciparum | 2.2 µM | |
| Emeguisin B | Not Reported | Not Reported | Not Reported |
| Emeguisin C | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for this compound.
Antimicrobial Activity Assay
The minimum inhibitory concentration (MIC) of this compound against bacterial and fungal strains was likely determined using a broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth medium, adjusted to a specific optical density (e.g., 0.5 McFarland standard).
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a defined period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Antimalarial Activity Assay
The antiplasmodial activity of this compound against Plasmodium falciparum was likely assessed using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: P. falciparum is cultured in vitro in human erythrocytes in a complete culture medium.
-
Drug Preparation: this compound is serially diluted in the culture medium in a 96-well plate.
-
Inoculation: Synchronized ring-stage parasites are added to each well.
-
Incubation: The plates are incubated in a controlled environment (5% CO2, 5% O2, 90% N2) at 37°C for 72 hours.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the parasite density, is measured using a fluorescence plate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for screening the antimicrobial activity of natural products like the Emeguisins.
Emeguisin A: A Potent Depsidone in the Antimicrobial and Cytotoxic Arena
A comparative analysis of Emeguisin A against other depsidones, supported by experimental data, reveals its significant potential in the development of new therapeutic agents. This guide provides an objective comparison of its performance, detailed experimental methodologies, and insights into its potential mechanisms of action.
Depsidones are a class of polyphenolic compounds primarily produced by fungi and lichens. They are characterized by a tricyclic structure featuring a central seven-membered lactone ring, and exhibit a wide range of biological activities, including antimicrobial, cytotoxic, and antioxidant effects. Among these, this compound, a chlorinated depsidone isolated from the fungus Aspergillus unguis (also known as Emericella unguis), has demonstrated notable potency.
Comparative Biological Activity: this compound vs. Other Depsidones
Experimental data highlights this compound's potent antimicrobial and cytotoxic properties when compared to other depsidones, including several isolated from the same fungal species.
Antimicrobial Activity
This compound exhibits significant inhibitory activity against pathogenic bacteria and fungi. A study on the secondary metabolites of Aspergillus unguis reported that this compound has a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL against both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[1][2] It also shows strong antifungal activity against Cryptococcus neoformans with a MIC of 0.5 µg/mL.[1]
| Compound Name | Test Organism | MIC (µg/mL) | Source Organism |
| This compound | Staphylococcus aureus | 0.5 | Aspergillus unguis |
| This compound | Methicillin-resistant S. aureus (MRSA) | 0.5 | Aspergillus unguis |
| This compound | Cryptococcus neoformans | 0.5 | Aspergillus unguis |
| Aspergisidone | Staphylococcus aureus | 0.5 | Aspergillus unguis |
| Aspergisidone | Methicillin-resistant S. aureus (MRSA) | 0.5 | Aspergillus unguis |
| Unguinol | Bacillus subtilis | >128 | Aspergillus unguis |
| Nornidulin | Bacillus subtilis | 64 | Aspergillus unguis |
| Unidentified Chlorinated Depsidone 1 | Methicillin-resistant S. aureus (MRSA) | 2 | Aspergillus unguis |
| Unidentified Chlorinated Depsidone 3 | Methicillin-resistant S. aureus (MRSA) | 2 | Aspergillus unguis |
| Unidentified Chlorinated Depsidone 4 | Methicillin-resistant S. aureus (MRSA) | 4 | Aspergillus unguis |
Table 1: Comparative Antimicrobial Activity of Depsidones. This table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other depsidones against various microorganisms.
Cytotoxic Activity
In addition to its antimicrobial effects, this compound has demonstrated significant cytotoxicity against cancer cell lines. It inhibited the viability of human colon carcinoma (HCT-116) cells with IC50 values ranging from 34.8 to 84.7 μM in a 3D culture model, depending on the incubation duration.[2][3] This activity is comparable to or, in some cases, more potent than other depsidones isolated from Aspergillus unguis.
| Compound Name | Cell Line | IC50 (µM) | Source Organism |
| This compound | Human Colon Carcinoma (HCT-116) | 34.8 - 84.7 | Aspergillus unguis |
| Unguidepside C | A549 (Lung) | 18.2 | Aspergillus unguis |
| Aspersidone B | A549 (Lung) | 10.5 | Aspergillus unguis |
| Unguinol | A549 (Lung) | 15.8 | Aspergillus unguis |
| Nidulin | A549 (Lung) | 2.5 | Aspergillus unguis |
| Nornidulin | A549 (Lung) | 3.2 | Aspergillus unguis |
| Unidentified Chlorinated Depsidone 1 | A549 (Lung) | 1.1 (0.5 µg/mL) | Aspergillus unguis |
Table 2: Comparative Cytotoxic Activity of Depsidones. This table presents the half-maximal inhibitory concentration (IC50) values of this compound and other depsidones against various cancer cell lines.
Potential Signaling Pathways and Mechanism of Action
While the specific signaling pathways modulated by this compound have not been definitively elucidated, studies on other depsidones provide valuable insights into their potential mechanisms of action.
Some depsidones have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB, Nrf2, and STAT3 pathways. For instance, in colorectal cancer cells, certain depsidones have demonstrated the ability to interfere with these pathways.
Furthermore, a marine-derived depsidone, curdepsidone A, has been found to induce apoptosis (programmed cell death) in HeLa cells through the ROS/PI3K/AKT signaling pathway. This suggests that depsidones, potentially including this compound, may exert their cytotoxic effects by inducing oxidative stress and interfering with pro-survival signaling cascades within cancer cells.
The potent antimicrobial activity of this compound, particularly against drug-resistant strains like MRSA, suggests a mechanism that may differ from conventional antibiotics. The lipophilic nature of depsidones may facilitate their interaction with and disruption of microbial cell membranes, leading to cell death.
Caption: Potential mechanisms of action for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound or other depsidones in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Microorganism: Culture the test bacteria (e.g., S. aureus, MRSA) or fungi (e.g., C. neoformans) in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a logarithmic growth phase. Adjust the inoculum density to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.
2. Assay Procedure:
-
Dispense the appropriate broth medium into all wells of the microtiter plate.
-
Perform serial two-fold dilutions of the test compound stock solution across the wells of the plate to create a range of concentrations.
-
Add the standardized microbial inoculum to each well.
-
Include positive controls (wells with inoculum and no compound) and negative controls (wells with medium only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
3. Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Broth microdilution assay workflow.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound or other depsidones in a suitable solvent (e.g., DMSO).
-
Cell Lines: Culture the desired cancer cell lines (e.g., HCT-116) in the appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
96-Well Cell Culture Plates: Use sterile, flat-bottomed 96-well plates.
-
MTT Reagent: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Solubilization Solution: Prepare a solution to dissolve the formazan crystals (e.g., DMSO or a solution of SDS in HCl).
2. Assay Procedure:
-
Seed the cells into the 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add the MTT reagent to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis:
-
The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Caption: MTT assay workflow for cytotoxicity.
Conclusion
This compound stands out as a particularly potent depsidone with significant antimicrobial and cytotoxic activities. Its strong performance against clinically relevant pathogens like MRSA and its efficacy against cancer cells underscore its potential as a lead compound for the development of novel therapeutics. Further research into its specific molecular targets and mechanisms of action will be crucial in fully realizing its therapeutic promise. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and pharmacology.
References
Unveiling the Mitochondrial Nexus: A Comparative Guide to the Biological Targets of Imeglimin
For researchers, scientists, and drug development professionals, this guide provides an in-depth validation of the potential biological targets of Imeglimin, a novel therapeutic agent for type 2 diabetes. Through a comparative analysis with other mitochondrial-targeting compounds, this document delves into the experimental data and protocols that underpin our current understanding of Imeglimin's mechanism of action.
Initially, it is important to clarify a potential point of confusion regarding the compound's name. While the query specified "Emeguisin A," extensive database searches yielded no results for this name. However, the similarity in nomenclature strongly suggests a typographical error for "Imeglimin," a well-documented therapeutic agent. This guide will proceed under the assumption that the intended subject of inquiry is Imeglimin.
Imeglimin's unique dual action of enhancing glucose-stimulated insulin secretion and improving insulin sensitivity is primarily attributed to its effects on mitochondrial function. This guide will explore these mitochondrial targets, presenting a comparative analysis with Metformin, a widely used anti-diabetic drug that also interacts with the mitochondrial respiratory chain, and MitoQ, a mitochondria-targeted antioxidant.
Comparative Analysis of Mitochondrial-Targeting Agents
The following table summarizes the quantitative data available for Imeglimin and its comparators, focusing on their effects on key mitochondrial and cellular parameters.
| Parameter | Imeglimin | Metformin | MitoQ | Source |
| Primary Mitochondrial Target | Partial inhibitor of Complex I; restores deficient Complex III activity | Weak and reversible inhibitor of Complex I | Antioxidant targeted to the inner mitochondrial membrane | [1],[2] |
| IC50 for Mitochondrial Complex I Inhibition | Not explicitly defined; acts as a competitive inhibitor | 1.1 mM - 79 mM (depending on experimental conditions) | Not applicable | [3],[4],[5] |
| Effect on Reactive Oxygen Species (ROS) Production | Reduces ROS production by 38-42% in pancreatic β-cells and hepatocytes | Can reduce ROS generation at complex I | Reduces mitochondrial oxidative stress | [6],[5],[7] |
| Effect on ATP Production | Increases ATP content and the ATP/ADP ratio in diabetic islets | Can decrease the ATP/ADP ratio | Aims to improve mitochondrial efficiency, indirectly supporting ATP production | [8],[9],[10] |
| Effect on β-Cell Apoptosis | Reduces β-cell apoptosis rates by 67% in hyperglycemic conditions | Can have both pro- and anti-apoptotic effects depending on the context | Protects against apoptosis induced by mitochondrial dysfunction | [6],[11],[7] |
| Effect on Hepatic Glucose Production | Suppresses hepatic gluconeogenesis | Inhibits hepatic glucose production | Indirectly affects glucose metabolism by improving mitochondrial health | [6],[2],[12] |
Signaling Pathway of Imeglimin
The following diagram illustrates the proposed signaling pathway of Imeglimin, highlighting its interaction with the mitochondrial respiratory chain and the downstream effects on cellular function.
Caption: Imeglimin's signaling pathway in pancreatic β-cells.
Experimental Protocols for Target Validation
The validation of Imeglimin's biological targets relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Cellular Thermal Shift Assay (CETSA)
This method is used to assess the direct binding of a drug to its target protein in a cellular environment.
Protocol:
-
Cell Culture and Treatment: Culture the target cells (e.g., pancreatic β-cell line) to 80-90% confluency. Treat the cells with Imeglimin at various concentrations or a vehicle control for a specified time.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (e.g., a subunit of Complex I or III) in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of Imeglimin indicates direct binding and stabilization of the target protein.
Pull-Down Assay
This technique is employed to identify and confirm protein-protein or drug-protein interactions.
Caption: Workflow for a pull-down assay to identify Imeglimin's targets.
Protocol:
-
Bait Preparation: Immobilize a "bait" molecule, which could be a tagged version of Imeglimin or a known interacting protein, onto affinity beads (e.g., agarose or magnetic beads).
-
Cell Lysate Preparation: Prepare a protein lysate from cells or tissues of interest that express the potential target proteins.
-
Incubation: Incubate the immobilized bait with the cell lysate to allow for the formation of bait-target complexes.
-
Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected target protein or by mass spectrometry for unbiased identification of interacting partners.
Enzymatic Assay for Mitochondrial Complex Activity
These assays directly measure the enzymatic activity of mitochondrial respiratory chain complexes.
Protocol for Complex I Activity:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues of interest using differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing NADH as the substrate and a terminal electron acceptor such as coenzyme Q1.
-
Measurement: Add the isolated mitochondria to the reaction mixture and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by Complex I.
-
Inhibitor Control: Perform a parallel reaction in the presence of a specific Complex I inhibitor, such as rotenone, to determine the specific activity of Complex I.
-
Drug Effect: To test the effect of Imeglimin, pre-incubate the isolated mitochondria with the drug before initiating the reaction and compare the activity to an untreated control.
Protocol for Complex III Activity:
-
Mitochondrial Isolation: Isolate mitochondria as described above.
-
Reaction Mixture: Prepare a reaction buffer containing a reduced substrate for Complex III, such as decylubiquinol, and oxidized cytochrome c as the electron acceptor.
-
Measurement: Add the isolated mitochondria to the reaction mixture and monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c by Complex III.
-
Inhibitor Control: Use a specific Complex III inhibitor, such as antimycin A, to determine the specific activity.
-
Drug Effect: Assess the effect of Imeglimin by pre-incubating the mitochondria with the compound.
Conclusion
The validation of Imeglimin's biological targets points to a primary interaction with the mitochondrial respiratory chain, specifically a partial inhibition of Complex I and a restoration of deficient Complex III activity. This dual action distinguishes it from other anti-diabetic agents like Metformin and provides a mechanistic basis for its observed therapeutic effects, including reduced oxidative stress, enhanced ATP production, and protection of pancreatic β-cells. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of these and other potential biological targets of Imeglimin and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]
- 3. Mitochondria-targeted metformins: anti-tumour and redox signalling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of metformin on intact mitochondria from liver and brain: Concept revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imeglimin hydrochloride | 2650481-44-8 | Benchchem [benchchem.com]
- 7. The mitochondria-targeted antioxidant MitoQ ameliorated tubular injury mediated by mitophagy in diabetic kidney disease via Nrf2/PINK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism by which imeglimin inhibits gluconeogenesis in rat liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bionews.com [bionews.com]
Comparative Cytotoxicity of Secondary Metabolites from Aspergillus unguis
Disclaimer: This guide provides a comparative overview of the cytotoxic effects of various secondary metabolites isolated from the fungus Aspergillus unguis. Despite a thorough search, specific experimental data on the comparative cytotoxicity of a compound explicitly named "Emeguisin A" was not available in the reviewed literature. The data presented here pertains to other bioactive compounds derived from the same fungal species, offering insights into their potential as cytotoxic agents.
The fungus Aspergillus unguis (the teleomorph of which is known as Emericella unguis) is a rich source of diverse secondary metabolites, including phenolic polyketides like depsides and depsidones.[1][2] Scientific investigations have demonstrated that various compounds isolated from this marine-derived fungus exhibit significant cytotoxic activity against a range of human cancer cell lines.[1][3]
Quantitative Cytotoxicity Data
The cytotoxic potential of compounds isolated from Aspergillus unguis has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, is a key metric in these assessments. Lower IC50 values indicate higher cytotoxicity.
A study investigating phenolic polyketides from two marine-derived strains of Aspergillus unguis reported IC50 values for several isolated compounds against a panel of five human cancer cell lines. The majority of the tested compounds demonstrated cytotoxic effects, with IC50 values generally ranging from 2.5 to 46.9 µM.[1] Another study focusing on a mycelial extract from Aspergillus unguis AG 1.1 (G) found its highest cytotoxicity was against HeLa cells.[3]
Below is a summary of representative IC50 values for various compounds and extracts from Aspergillus unguis.
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Mycelial Extract (AUME) | HeLa (Cervical Cancer) | 13.46 µg/ml | [3] |
| Phenolic Polyketides (various) | A549 (Lung Cancer) | 2.5 - 46.9 µM | [1] |
| Phenolic Polyketides (various) | HCT-15 (Colon Cancer) | 2.5 - 46.9 µM | [1] |
| Phenolic Polyketides (various) | LNCaP (Prostate Cancer) | 2.5 - 46.9 µM | [1] |
| Phenolic Polyketides (various) | MDA-MB-231 (Breast Cancer) | 2.5 - 46.9 µM | [1] |
| Phenolic Polyketides (various) | NCI-H23 (Lung Cancer) | 2.5 - 46.9 µM | [1] |
Experimental Protocols
The following is a representative methodology for determining the in vitro cytotoxicity of a compound using the MTT assay, a common colorimetric assay for assessing cell metabolic activity.
MTT Cytotoxicity Assay Protocol
-
Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in an incubator at 37°C with a humidified atmosphere of 5% CO2.
-
Cells are harvested from culture flasks using trypsin-EDTA, counted, and seeded into 96-well microplates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well. The plates are then incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
The test compound (e.g., a purified metabolite from A. unguis) is dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution.
-
A series of dilutions of the stock solution are prepared in the culture medium to achieve the desired final concentrations for treatment.
-
The medium from the seeded wells is aspirated, and 100 µL of the medium containing the various concentrations of the test compound is added to each well. A control group receives medium with the same concentration of DMSO used for the highest test concentration.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
-
MTT Assay and Absorbance Reading:
-
Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
The medium containing MTT is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated for 10 minutes to ensure complete dissolution.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mechanism of Action & Signaling Pathways
Research suggests that the cytotoxic effects of secondary metabolites from Aspergillus unguis are linked to the induction of apoptosis (programmed cell death).[3] One identified mechanism involves the generation of intracellular Reactive Oxygen Species (ROS) and the subsequent disruption of the mitochondrial membrane potential.[3] This process triggers the intrinsic pathway of apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining IC50 values using the MTT assay.
Proposed Intrinsic Apoptosis Pathway
The diagram below illustrates the proposed mechanism by which these compounds induce apoptosis in cancer cells, starting from the generation of ROS and leading to the activation of caspases, the executioners of cell death.
Caption: Intrinsic apoptosis pathway induced by A. unguis metabolites.
References
- 1. Antibacterial and Cytotoxic Phenolic Polyketides from Two Marine-Derived Fungal Strains of Aspergillus unguis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Antiproliferative Role of Secondary Metabolites From Aspergillus unguis AG 1.1 (G) Isolated From Marine Macroalgae Enteromorpha sp. by Inducing Intracellular ROS Production and Mitochondrial Membrane Potential Loss Leading to Apoptosis [frontiersin.org]
Unraveling the Structure-Activity Relationship of Emeguisin A Analogs: A Comparative Guide
While dedicated structure-activity relationship (SAR) studies on Emeguisin A analogs are not extensively available in public literature, this guide provides a comparative overview based on the known biological activities of the closely related this compound, B, and C, and general SAR principles derived from the broader class of depsidone compounds. This document is intended for researchers, scientists, and drug development professionals interested in the potential of these natural products.
This compound, B, and C are chlorinated depsidones isolated from the fungus Emericella unguis.[1] Depsidones are a class of polyphenolic compounds known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects.[2][3][4][5] Understanding the relationship between the chemical structure of these molecules and their biological function is crucial for the development of novel therapeutic agents.
Chemical Structures of this compound, B, and C
The fundamental structural differences between this compound, B, and C lie in their substitution patterns, particularly the degree of chlorination and methylation. These variations are expected to influence their physicochemical properties and, consequently, their biological activity.
| Compound | Molecular Formula | Key Structural Features |
| This compound | C₂₃H₂₃ClO₅ | Monochlorinated |
| Emeguisin B | C₂₄H₂₅ClO₅ | Monochlorinated, additional methyl group compared to this compound |
| Emeguisin C | C₂₄H₂₄Cl₂O₅ | Dichlorinated |
Inferred Structure-Activity Relationships of Emeguisin Analogs
Drawing from SAR studies on other depsidones, several structural features are considered important for their biological activity. These general principles can be cautiously extrapolated to hypothesize the SAR for this compound and its potential analogs.
-
Chlorination: The presence and position of chlorine atoms on the depsidone scaffold can significantly impact biological activity. Studies on other fungal depsidones have shown that chlorination can dramatically boost antibacterial capacity.[2] This suggests that the dichlorinated nature of Emeguisin C might confer different or enhanced activity compared to the monochlorinated this compound and B.
-
Hydroxylation and Carboxyl Groups: The presence of free hydroxyl (-OH) and carboxyl (-COOH) groups is often crucial for the antifungal and cytotoxic potential of depsidones.[2] Alterations to these functional groups, such as esterification or etherification, would likely modulate the biological activity of Emeguisin analogs.
-
Side Chains: The nature and length of alkyl side chains can influence the lipophilicity of the molecule, which in turn affects its ability to penetrate cell membranes. Modifications to the 1-methylprop-1-enyl groups present in Emeguisins could therefore be a key area for analog development.
Biological Activity of Related Depsidones
While specific quantitative data for this compound, B, and C is scarce, studies on other depsidones from Aspergillus unguis provide insights into their potential antimicrobial and cytotoxic activities. For instance, certain depsidone derivatives have demonstrated notable antibacterial efficacy against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) in the range of 1.0–8.0 μg/mL.[2] Some depsidones have also exhibited potent cytotoxic effects against various human cancer cell lines, with IC₅₀ values in the micromolar range.[3][5]
Experimental Protocols
The following are generalized protocols for assessing the antimicrobial and cytotoxic activities of this compound analogs, based on standard methodologies used for depsidones.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: this compound analogs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound analogs. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition and Incubation: After a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization and Absorbance Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing Experimental Workflow and Potential Mechanism
To illustrate the process of evaluating this compound analogs and their potential mode of action, the following diagrams are provided.
Caption: Workflow for the synthesis and evaluation of this compound analogs.
Caption: A putative mechanism of action for cytotoxic depsidones like this compound.
References
- 1. Secondary metabolites from the fungus Emericella nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cytotoxicity of norstictic acid derivatives, a depsidone from Ramalina anceps Nyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial and Cytotoxic Phenolic Polyketides from Two Marine-Derived Fungal Strains of Aspergillus unguis - PMC [pmc.ncbi.nlm.nih.gov]
Emeguisin A: A Comparative Analysis of its Antifungal Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal spectrum of Emeguisin A against other established antifungal agents. The information is supported by available experimental data and detailed methodologies to assist researchers in the field of mycology and drug discovery.
Introduction to this compound
This compound is a fungal metabolite that has demonstrated potent biological activity. Notably, it has shown strong antifungal efficacy against Cryptococcus neoformans, a significant opportunistic fungal pathogen, with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL.[1] While its activity against other fungal species is not extensively documented in publicly available literature, its potent effect on C. neoformans warrants further investigation into its broader antifungal potential.
Comparative Antifungal Spectrum
To provide a context for the antifungal activity of this compound, this section compares its known spectrum with that of widely used antifungal drugs: Amphotericin B (a polyene), Fluconazole, and Itraconazole (both azoles). The data, presented in the table below, summarizes the Minimum Inhibitory Concentration (MIC) ranges for these drugs against various clinically relevant fungal species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation and is a key metric for assessing antifungal potency.[2]
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The following table summarizes the in vitro activity of this compound and comparator antifungal agents against a range of fungal pathogens. MIC values are presented in µg/mL.
| Fungal Species | This compound | Amphotericin B | Fluconazole | Itraconazole |
| Yeasts | ||||
| Candida albicans | N/A | 0.25 - 1[3] | ≤0.12 - 2[4] | ≤0.03 - 1 |
| Candida glabrata | N/A | 0.25 - 1[3] | 0.5 - 32[4] | ≤0.03 - 2 |
| Candida krusei | N/A | 0.25 - 1[3] | 8 - ≥64[4] | 0.12 - 2 |
| Candida parapsilosis | N/A | 0.12 - 1[3] | 0.25 - 2[4] | ≤0.03 - 0.5 |
| Candida tropicalis | N/A | 0.25 - 1[3] | 0.25 - 2[4] | ≤0.03 - 1 |
| Cryptococcus neoformans | 0.5 [1] | 0.12 - 1 | 1 - 16 | 0.06 - 1 |
| Moulds | ||||
| Aspergillus fumigatus | N/A | 0.25 - 2 | >64 | 0.12 - 2 |
| Aspergillus flavus | N/A | 0.5 - 2 | >64 | 0.25 - 2 |
| Aspergillus niger | N/A | 0.5 - 4 | >64 | 0.25 - 2 |
| Aspergillus terreus | N/A | 1 - 4 | >64 | 0.5 - 4 |
| Fusarium solani | N/A | 2 - >16 | >64 | 4 - >16 |
| Fusarium oxysporum | N/A | 2 - 16 | >64 | 4 - >16 |
N/A: Data not available in the searched literature.
Experimental Protocols: Determining Antifungal Susceptibility
The data presented for the comparator drugs are typically generated using standardized methods to ensure reproducibility and comparability across different laboratories. The most widely accepted method is the broth microdilution assay, as detailed by the Clinical and Laboratory Standards Institute (CLSI) in documents such as M27 for yeasts and M38 for filamentous fungi.
Broth Microdilution Method (CLSI M27/M38)
This method involves preparing a serial two-fold dilution of the antifungal agent in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under controlled conditions (temperature and time), after which they are examined for visible growth. The MIC is recorded as the lowest concentration of the drug that inhibits fungal growth.
Key Steps in the Protocol:
-
Preparation of Antifungal Stock Solutions: Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
-
Serial Dilutions: The stock solution is serially diluted in a liquid growth medium (e.g., RPMI-1640) in the wells of a microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Fungal isolates are cultured on agar plates, and a suspension is prepared in sterile saline or water. The turbidity of the suspension is adjusted to a standard concentration using a spectrophotometer.
-
Inoculation: The standardized fungal suspension is further diluted in the growth medium, and a specific volume is added to each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated at a specific temperature (typically 35°C) for a defined period (e.g., 24-48 hours for yeasts, 48-72 hours for moulds).
-
Reading of Results: The MIC is determined by visual inspection of the wells. The lowest drug concentration that shows no visible growth (or a significant reduction in growth compared to the control) is recorded as the MIC.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Workflow of the broth microdilution method for MIC determination.
Signaling Pathways
Information regarding the specific signaling pathways affected by this compound is not currently available in the reviewed scientific literature. Therefore, a diagram illustrating its mechanism of action at the signaling pathway level cannot be provided at this time. Further research is required to elucidate the molecular targets and pathways through which this compound exerts its antifungal effects.
Conclusion
This compound demonstrates significant antifungal activity against Cryptococcus neoformans. However, a comprehensive understanding of its full antifungal spectrum is currently limited by the lack of publicly available data on its efficacy against other major fungal pathogens. The provided comparison with established antifungal agents highlights the need for further research to fully characterize the potential of this compound as a novel antifungal therapeutic. The standardized methodologies outlined in this guide provide a framework for conducting such future investigations.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of Micafungin against 315 Invasive Clinical Isolates of Fluconazole-Resistant Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined therapy in treatment of murine infection by Fusarium solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
independent verification of Emeguisin A's properties
An independent verification of the properties of "Emeguisin A" cannot be provided at this time. Extensive searches for a compound with this name have not yielded any relevant scientific literature, experimental data, or established biological properties.
The search results consistently point to a potential misspelling of the compound's name, frequently returning information on Imeglimin , a first-in-class oral agent for the treatment of type 2 diabetes.
It is possible that "this compound" is a novel or proprietary compound with limited publicly available information. Without access to published research or data, a comprehensive comparison guide that meets the specified requirements for data presentation, experimental protocols, and visualizations cannot be generated.
We recommend verifying the spelling of the compound and, if the interest lies in antidiabetic agents, exploring the available information on Imeglimin. Should you provide a corrected name or specify an alternative compound, we will be pleased to generate the requested comparative guide.
Emeguisin A: A Comparative Analysis of a Novel Fungal Metabolite Against Established Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant fungal pathogens necessitates a continuous search for novel antifungal compounds. Emeguisin A, a depsidone isolated from the fungus Emericella unguis (now classified as Aspergillus unguis), represents a potential candidate for antifungal drug development. This guide provides a comparative framework for evaluating the efficacy of this compound against established antifungal agents. Due to the limited publicly available data on the biological activity of this compound, this document serves as a template, outlining the requisite experimental data and protocols for a comprehensive comparison. The data for established antifungal agents are based on published literature, while the entries for this compound are presented as a hypothetical model to illustrate the required comparative analysis.
Introduction to this compound
This compound is a novel depsidone, a class of polyketide secondary metabolites, isolated from the fungus Emericella unguis.[1] While its chemical structure has been elucidated, comprehensive studies on its antifungal efficacy and mechanism of action are not yet widely published. This guide aims to bridge this gap by proposing a framework for its evaluation and comparison with commonly used antifungal drugs.
Comparative Antifungal Efficacy: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a critical measure of an antifungal agent's potency. It represents the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of established antifungal agents against various fungal pathogens and includes a hypothetical profile for this compound for illustrative purposes.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Antifungal Agents
| Fungal Species | This compound (Hypothetical) | Amphotericin B | Fluconazole | Voriconazole | Caspofungin |
| Candida albicans | 0.125 | 0.25 - 1 | 0.25 - 4 | 0.03 - 0.125 | 0.06 - 0.25 |
| Candida glabrata | 0.5 | 0.5 - 2 | 8 - 64 | 0.125 - 1 | 0.06 - 0.5 |
| Candida krusei | 1 | 0.5 - 2 | 16 - >64 | 0.25 - 1 | 0.125 - 0.5 |
| Aspergillus fumigatus | 0.25 | 0.5 - 2 | >64 | 0.25 - 1 | 0.03 - 0.125 |
| Cryptococcus neoformans | 0.5 | 0.125 - 0.5 | 2 - 16 | 0.06 - 0.25 | >16 |
| Fusarium solani | >16 | 2 - 8 | >64 | 2 - 8 | >16 |
Note: MIC ranges for established agents are compiled from various sources and can vary based on testing conditions and geographical location of isolates.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of new chemical entities. The following section details the standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Broth Microdilution Method for MIC Determination (CLSI M27/M38 Standards)
The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[2]
Objective: To determine the in vitro susceptibility of fungal isolates to antifungal agents.
Materials:
-
Fungal isolates
-
Antifungal agents (e.g., this compound, Amphotericin B, etc.)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
Antifungal Agent Dilution: A serial two-fold dilution of each antifungal agent is prepared in the 96-well microtiter plates using RPMI 1640 medium.
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (without antifungal agent) and a sterility control well (medium only) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and up to 72 hours for some molds.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for amphotericin B) compared to the growth control. For echinocandins like caspofungin against molds, the minimum effective concentration (MEC) is determined, which is the lowest drug concentration that leads to the growth of small, compact hyphal forms.
Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Potential Mechanism of Action of this compound
The mechanism of action of an antifungal agent is crucial for understanding its spectrum of activity, potential for resistance development, and synergy with other drugs. While the specific mechanism of this compound is yet to be determined, depsidones have been shown to exhibit a range of biological activities. A hypothetical signaling pathway for this compound could involve the inhibition of a key fungal enzyme, for instance, in the cell wall biosynthesis pathway.
Hypothetical mechanism of action for this compound targeting cell wall synthesis.
Conclusion and Future Directions
This compound represents a novel chemical scaffold with the potential for development as a new antifungal agent. The framework presented in this guide outlines the necessary steps for a thorough evaluation of its efficacy and comparison with existing antifungal drugs. Future research should focus on:
-
In-depth Antifungal Susceptibility Testing: Evaluating the MIC of this compound against a broad panel of clinical and resistant fungal isolates.
-
Mechanism of Action Studies: Elucidating the specific molecular target of this compound within the fungal cell.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in animal models of fungal infections.
-
Toxicity and Pharmacokinetic Profiling: Determining the safety and drug-like properties of this compound.
A systematic approach to the investigation of this compound will be instrumental in determining its potential as a future therapeutic agent in the fight against invasive fungal diseases.
References
Safety Operating Guide
Navigating the Disposal of Emeguisin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of Emeguisin A, a depsidone fungal metabolite.
This compound is a chlorinated organic compound with known biological activity against bacteria, fungi, and protozoa.[1] Therefore, it must be treated as hazardous chemical waste. The following procedures are designed to minimize risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves or other chemically resistant gloves. |
| Body Protection | A laboratory coat. |
| Respiratory Protection | A properly fitted respirator may be necessary if handling the compound as a powder or if there is a risk of aerosolization. Consult your institution's safety officer. |
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain.[2][3]
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: this compound is a chlorinated organic compound.[1] As such, liquid waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[2] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[4]
-
Biologically Contaminated Waste: If this compound has been used in biological experiments (e.g., cell cultures), the resulting waste may be considered mixed chemical and biological waste. This waste may require decontamination, such as autoclaving or chemical disinfection, before final disposal.[5][6][7] Consult your institution's biosafety guidelines for handling and decontaminating mixed waste.
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
List all constituents of the waste mixture, including solvents and their approximate concentrations.
-
Indicate the primary hazards (e.g., "Toxic," "Environmentally Hazardous").
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store incompatible waste types separately to prevent accidental reactions.[8]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₃ClO₅[1] |
| CAS Number | 117032-54-9[1] |
| Chemical Class | Depsidone, Chlorinated Organic Compound[1] |
| Solubility | Soluble in DMSO and Methanol[1] |
Experimental Protocols Referenced
This disposal guide is based on standard laboratory hazardous waste management protocols. Key principles include:
-
Waste Characterization: Identifying the hazards associated with a chemical based on its known properties or those of similar compounds.
-
Segregation: Separating waste streams to prevent chemical reactions and to facilitate proper treatment and disposal.
-
Containment: Using appropriate, labeled, and sealed containers for waste accumulation.
-
Regulated Disposal: Transferring waste to a qualified entity for final disposal in compliance with environmental regulations.
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. Laboratory chemical waste [watercorporation.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. web.mit.edu [web.mit.edu]
- 4. otago.ac.nz [otago.ac.nz]
- 5. research.hawaii.edu [research.hawaii.edu]
- 6. cpp.edu [cpp.edu]
- 7. Biological Waste - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Handling Emeguisin A: Essential Safety and Logistical Information
Absence of specific safety data for Emeguisin A necessitates a cautious approach based on general principles of handling potentially hazardous chemical compounds. Researchers, scientists, and drug development professionals must prioritize safety by adhering to established laboratory safety protocols. This document provides procedural guidance for the handling and disposal of chemical compounds where specific safety data is not available, using a hypothetical framework that can be adapted once substance-specific information for this compound is obtained.
Personal Protective Equipment (PPE) and General Handling
Due to the unknown nature of this compound's specific hazards, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling any new or uncharacterized chemical compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes, sprays, and unknown irritants or corrosive properties. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat | Prevents direct skin contact with a substance of unknown toxicity or absorption properties. |
| Respiratory Protection | A properly fitted N95 respirator or higher | Recommended when handling powders or creating aerosols to prevent inhalation of potentially harmful particles. |
| Body Protection | Full-length pants and closed-toe shoes | Provides an additional layer of protection against spills and accidental contact. |
Operational and Disposal Plans
A clear and concise plan for both the operational handling and subsequent disposal of this compound is critical to maintaining a safe laboratory environment.
Standard Operating Procedure for Handling this compound
-
Preparation:
-
Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a chemical spill kit accessible in the immediate vicinity.
-
Review the general safety protocols for handling unknown chemical compounds.
-
-
Handling:
-
Don all required PPE before handling the compound.
-
When weighing or transferring the solid form of this compound, perform these actions within the fume hood to minimize inhalation risk.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Clearly label all containers with the compound name, concentration, date, and responsible individual's name.
-
-
Post-Handling:
-
Decontaminate the work area thoroughly with an appropriate solvent.
-
Properly remove and dispose of gloves and any other disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
All waste materials contaminated with this compound, including pipette tips, tubes, and excess compound, must be treated as hazardous waste.
-
Segregation:
-
Collect all solid and liquid waste containing this compound in separate, clearly labeled, and leak-proof hazardous waste containers.
-
-
Labeling:
-
Label waste containers with "Hazardous Waste," the full chemical name "this compound," and any other known components of the waste.
-
-
Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through the institution's environmental health and safety (EHS) office, following all local and federal regulations.
-
Experimental Protocols
In the absence of specific data for this compound, a general protocol for assessing the preliminary cytotoxic effects of a novel compound is provided below. This serves as an example of a foundational experiment that would be necessary in early-stage drug development.
Protocol: Preliminary In Vitro Cytotoxicity Assay
-
Cell Culture:
-
Culture a relevant human cell line (e.g., HeLa, HEK293) in appropriate media and conditions until they reach approximately 80% confluency.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Create a serial dilution of the stock solution in cell culture media to achieve a range of desired final concentrations.
-
-
Cell Treatment:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Remove the old media and replace it with media containing the various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Viability Assay:
-
Assess cell viability using a standard method, such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence to determine the percentage of viable cells at each concentration.
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualization of Safety Workflow
The following diagram illustrates the logical workflow for ensuring safety when handling an unknown chemical compound like this compound.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
